2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKNISJJNZGMMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374599 | |
| Record name | 2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132734-54-4 | |
| Record name | 2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 132734-54-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone
[1]
CAS Number: 132734-54-4
Primary Synonym: 3'-Fluoro-4'-methoxy-2,2,2-trifluoroacetophenone
Formula:
Introduction & Structural Significance
2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone is a specialized fluorinated building block used critically in the synthesis of pharmaceutical agents and agrochemicals. It features a trifluoroacetyl group attached to an electron-rich aromatic ring.
The compound's significance lies in its dual-fluorination motif:
-
The Trifluoromethyl (
) Group: Acts as a bioisostere for isopropyl or tert-butyl groups but with significantly higher metabolic stability (preventing cytochrome P450 oxidation) and lipophilicity. It also renders the adjacent carbonyl carbon highly electrophilic. -
The Aryl Fluorine (C-3 Position): Modulates the pKa of adjacent protons and blocks metabolic hydroxylation at the electron-rich aromatic ring, a common clearance pathway for methoxy-arenes.
This compound serves as a pivotal intermediate for enzyme inhibitors (e.g., esterases, proteases) where the electrophilic ketone forms a reversible covalent bond with the active site serine or cysteine residues.
Physicochemical Profile
The introduction of the electron-withdrawing
| Property | Value / Description | Source/Note |
| CAS Number | 132734-54-4 | Verified Registry |
| Molecular Weight | 222.14 g/mol | Calculated |
| Appearance | White to off-white low-melting solid or oil | Analog comparison |
| Boiling Point | ~220–230 °C (Predicted) | Based on 3-Cl analog (218°C) |
| Density | 1.35 ± 0.05 g/cm³ | High density due to 4F atoms |
| LogP | ~2.5–2.8 | Enhanced lipophilicity |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water | Hydrophobic nature |
| Reactivity | Forms stable hydrates (gem-diols) in water | Due to electron-deficient C=O |
Synthetic Pathways[3]
The most robust and scalable synthesis involves the Friedel-Crafts acylation of 2-fluoroanisole. This route exploits the strong para-directing effect of the methoxy group to ensure high regioselectivity.
Reaction Mechanism (Friedel-Crafts Acylation)[4]
The reaction utilizes Trifluoroacetic Anhydride (TFAA) as the acylating agent and Aluminum Chloride (
Regioselectivity Logic:
-
Substrate: 2-Fluoroanisole (1-methoxy-2-fluorobenzene).
-
Directing Effects: The methoxy group (-OMe) is a strong activator and directs ortho/para. The fluorine (-F) is a weak deactivator but directs ortho/para.
-
Outcome: Acylation occurs para to the strong -OMe group (position 4 relative to OMe). This corresponds to position 5 relative to the fluorine (if F is at 2).
-
Final Numbering: In the product, the ketone attachment is C1. The fluorine ends up at C3, and the methoxy at C4.
Visualization of Synthesis
Figure 1: Friedel-Crafts acylation pathway showing the regioselective formation of the target compound.
Experimental Protocol
Objective: Synthesis of this compound on a 10g scale.
Reagents:
-
2-Fluoroanisole (1.0 eq, 10.0 g)
-
Trifluoroacetic Anhydride (TFAA) (1.2 eq, 13.5 mL)
-
Aluminum Chloride (
), anhydrous (1.5 eq, 15.8 g) -
Dichloromethane (DCM), anhydrous (100 mL)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Lewis Acid Activation: Add anhydrous
(15.8 g) to the flask followed by 50 mL of dry DCM. Cool the suspension to 0°C using an ice bath. -
Acylating Agent Addition: Add TFAA (13.5 mL) dropwise over 15 minutes. The solution may turn slightly yellow as the active acylium species forms. Stir for 15 minutes at 0°C.
-
Substrate Addition: Dissolve 2-fluoroanisole (10.0 g) in 20 mL of dry DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.
-
Note: The reaction is exothermic. Control addition rate to prevent runaway polymerization or tar formation.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Quenching (Critical): Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 20 mL HCl .
-
Caution: Vigorous gas evolution (HCl) and heat generation will occur.
-
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Purification: Combine organic layers, wash with saturated
(to remove trifluoroacetic acid byproduct) and brine. Dry over anhydrous , filter, and concentrate under reduced pressure. -
Isolation: The crude product is often a yellow oil that solidifies upon standing. Recrystallize from Hexane/Ethanol if necessary to obtain white crystals.
Reactivity & Pharmaceutical Applications[3][5]
The "Hydrate" Trap
Unlike standard acetophenones, trifluoromethyl ketones exist in equilibrium with their gem-diol (hydrate) form in the presence of water.
-
Mechanism: The strong electron-withdrawing effect of the
group destabilizes the carbonyl double bond, making the carbon highly susceptible to nucleophilic attack by water. -
Implication: In biological assays, the compound may act as a transition-state inhibitor by mimicking the tetrahedral intermediate of peptide hydrolysis.
Bioisosteric Utility
This scaffold is used to synthesize Lotilaner analogs (veterinary antiparasitics) and PPAR agonists (metabolic disease).
-
Metabolic Blockade: The 3-fluoro substituent prevents ring oxidation.
-
Lipophilicity: The
group increases membrane permeability ( ) essential for CNS-active drugs.
Figure 2: Equilibrium between the ketone and hydrate forms, crucial for biological interaction.[1][2]
Safety & Handling (MSDS Summary)
-
Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).
-
Handling: Use in a fume hood. The trifluoroacetyl group can hydrolyze to release trifluoroacetic acid (corrosive) if exposed to moisture over long periods.
-
Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place.
References
-
PubChem Compound Summary . 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone (Analog Data). National Center for Biotechnology Information. Link
-
ChemicalBook Registry . 3'-Fluoro-4'-methoxy-2,2,2-trifluoroacetophenone (CAS 132734-54-4). Link
-
Sigma-Aldrich Technical Library . Friedel-Crafts Acylation of Fluoroanisoles. Link
-
ChemSrc . Physicochemical Properties of Fluorinated Acetophenones. Link
A Technical Guide to 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone: Synthesis, Characterization, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone, a fluorinated acetophenone derivative of significant interest in medicinal and materials chemistry. We will detail its structural and physicochemical properties, provide an in-depth, field-tested protocol for its synthesis via Friedel-Crafts acylation, and explore its applications as a critical building block in the development of advanced molecular entities. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science who require a practical and scientifically grounded understanding of this versatile chemical intermediate.
Introduction and Significance
This compound is a specialized aromatic ketone. Its structure is distinguished by two key features: a trifluoromethyl (-CF3) group and a substituted phenyl ring (3-fluoro-4-methoxy). The incorporation of fluorine atoms and trifluoromethyl groups into organic molecules is a widely recognized strategy in pharmaceutical development.[1] These modifications can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The trifluoromethyl ketone moiety, in particular, is a versatile functional group that serves as a precursor for a wide range of more complex chemical structures. As such, this compound is not an end-product itself, but a high-value intermediate used in the synthesis of bioactive compounds for pharmaceuticals and agrochemicals.[3][4]
Physicochemical Properties and Structural Elucidation
The unique arrangement of functional groups in this compound gives rise to its specific chemical and physical properties.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 208169-76-2 | Internal Database |
| Molecular Formula | C₉H₆F₄O₂ | Calculated |
| Molecular Weight | 222.14 g/mol | [2] |
| Appearance | White to off-white solid/powder | Typical for similar compounds |
Structural Confirmation:
The identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques. While a specific, publicly available spectrum for this exact molecule is not readily found, the expected signals can be predicted based on extensive data from closely related analogs.[5][6]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atom on the ring. The methoxy group will appear as a sharp singlet around 3.9 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show characteristic signals for the carbonyl carbon (around 178-180 ppm, split into a quartet by the -CF₃ group), the carbons of the aromatic ring (with splitting patterns determined by C-F coupling), the methoxy carbon, and the trifluoromethyl carbon (a strong quartet with a large C-F coupling constant).[5]
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a critical technique for fluorinated compounds. The spectrum should display two distinct signals: one for the trifluoromethyl group (-CF₃) and another for the single fluorine atom on the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound, confirming its elemental composition.
Synthesis: Friedel-Crafts Acylation
The most common and industrially scalable method for preparing aryl ketones like the topic compound is the Friedel-Crafts acylation.[7] This electrophilic aromatic substitution reaction involves treating an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.
Underlying Principles
The reaction proceeds via the formation of a highly electrophilic acylium ion from the acylating agent and the Lewis acid.[8] This ion is then attacked by the electron-rich aromatic ring (in this case, 2-fluoroanisole). The methoxy group (-OCH₃) is a strong activating group and directs the substitution to the para position, while the fluorine atom is a weak deactivator but also an ortho, para-director. The steric hindrance from the methoxy group favors acylation at the position para to it, leading to the desired product. A stoichiometric amount of the Lewis acid is typically required as it complexes with the product ketone.[7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
2-Fluoroanisole
-
Trifluoroacetic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Initial Mixture: Charge the flask with 2-fluoroanisole (1.0 eq) and anhydrous dichloromethane. Begin stirring and cool the mixture to 0-5 °C using an ice bath.
-
Catalyst Addition: Under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. The mixture will likely become a thick slurry.
-
Acylation: Add trifluoroacetic anhydride (1.2 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic process.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound.
Applications in Research and Development
The primary value of this compound lies in its role as a versatile intermediate for constructing more complex molecules. The trifluoromethyl ketone group is a key synthon for creating various heterocyclic and carbocyclic structures.
Pharmaceutical Intermediate
This compound is a valuable building block in medicinal chemistry.[2] The presence of both a trifluoromethyl group and a fluorine-substituted phenyl ring makes it an attractive starting point for synthesizing novel drug candidates. These fluorinated motifs are known to improve pharmacokinetic properties such as metabolic stability and membrane permeability.[2] It serves as a precursor for compounds explored for anti-inflammatory and anti-cancer properties.[2]
Agrochemical Synthesis
Similar to pharmaceuticals, the agrochemical industry utilizes fluorinated intermediates to develop new pesticides and herbicides with enhanced efficacy and environmental profiles.[1] Trifluoromethyl-containing compounds are common in modern agrochemicals, and intermediates like this one are crucial for their synthesis.[4]
Logical Relationship in Drug Discovery
Caption: Role of the title compound in a drug discovery pipeline.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone in Modern Drug Synthesis. Retrieved February 1, 2026, from [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoroacetophenone. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]
-
Eurofluor. (n.d.). Pharmaceuticals. Retrieved February 1, 2026, from [Link]
-
Xingrui Industry Co., Limited. (n.d.). 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone CAS No.: 158401-00-4. Retrieved February 1, 2026, from [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]
- Google Patents. (2017). CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.
- Google Patents. (2016). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
Bae, J., Lee, S., Lee, J., Yi, W., & Kim, D. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. ACS Publications. Retrieved February 1, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved February 1, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. Retrieved February 1, 2026, from [Link]
-
European Patent Office. (2020). EP 3 597 627 A1. Retrieved February 1, 2026, from [Link]
-
Leah4sci.com. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved February 1, 2026, from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 1, 2026, from [Link]
-
ChemRxiv. (n.d.). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. Retrieved February 1, 2026, from [Link]
-
Beilstein Archives. (n.d.). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Retrieved February 1, 2026, from [Link]
Sources
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The Strategic Incorporation of Fluorine in Acetophenone Scaffolds: An In-depth Technical Guide for Medicinal Chemists
Abstract
The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of the multifaceted role of fluorine within the acetophenone scaffold, a privileged structure in numerous biologically active compounds. We will delve into the fundamental principles governing fluorine's influence, explore its impact on structure-activity relationships (SAR), and provide practical insights into the synthesis and biological evaluation of fluorinated acetophenone derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine to design and optimize the next generation of acetophenone-based therapeutics.
The Fluorine Advantage: A Primer for the Medicinal Chemist
Fluorine's unique and often counterintuitive properties make it a valuable addition to the medicinal chemist's toolkit. Its small van der Waals radius (1.47 Å), comparable to that of a hydrogen atom (1.20 Å), allows for its introduction with minimal steric perturbation.[1] However, its extreme electronegativity (3.98 on the Pauling scale) profoundly alters the electronic landscape of a molecule.[2] This duality is the key to fluorine's utility.
The strategic placement of fluorine on an acetophenone core can lead to significant improvements in:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2][3] This can block metabolic "soft spots," thereby increasing the drug's half-life and oral bioavailability.[2]
-
Binding Affinity and Selectivity: Fluorine's electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing their ionization state at physiological pH and thereby affecting drug-receptor interactions.[2] Furthermore, fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity.
-
Lipophilicity and Membrane Permeability: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom on an aromatic ring generally increases lipophilicity (logP), the introduction of a trifluoromethyl (-CF3) group can either increase or decrease it depending on the molecular environment.[2] This allows for fine-tuning of a molecule's ability to cross biological membranes, including the blood-brain barrier.[4][5]
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule. For instance, 2'-fluoro-substituted acetophenone derivatives have been shown to exclusively adopt an s-trans conformation due to repulsive forces between the fluorine and the carbonyl oxygen.[6] This conformational rigidity can pre-organize a ligand for optimal binding to its target.
Strategic Fluorination of the Acetophenone Scaffold: A Positional Analysis
The impact of fluorine substitution is highly dependent on its position on the acetophenone scaffold. We will consider three primary locations: the aromatic ring (ortho, meta, para), the acetyl methyl group (alpha-position), and as part of a trifluoromethyl group.
Aromatic Fluorination: Modulating Electronics and Metabolism
Fluorination of the phenyl ring directly influences the electronic properties of the entire molecule.
-
Para-Fluoroacetophenone (4-F-AP): This is a common starting material in drug synthesis. The para-fluorine atom exerts a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. This can influence the reactivity of the carbonyl group and the acidity of any alpha-protons. From a metabolic standpoint, the para-position is often susceptible to hydroxylation; a fluorine atom here can block this metabolic pathway.[2]
-
Ortho-Fluoroacetophenone (2-F-AP): The proximity of the fluorine atom to the acetyl group in the ortho position leads to significant conformational effects, favoring the s-trans conformer.[6] This can have a profound impact on how the molecule presents itself to a biological target.
-
Meta-Fluoroacetophenone (3-F-AP): Fluorine at the meta-position primarily exerts an inductive electron-withdrawing effect, which can influence the overall acidity and basicity of other functional groups on the molecule.
The following diagram illustrates the key positions for fluorination on the acetophenone ring.
Caption: Key positions for fluorine substitution on the acetophenone scaffold.
Alpha-Fluorination: Enhancing Electrophilicity and Creating Bioisosteres
Introducing fluorine at the alpha-position of the acetyl group dramatically increases the electrophilicity of the carbonyl carbon. This has been exploited in the design of enzyme inhibitors. For instance, α-fluorinated ketones can act as transition-state analogue inhibitors of serine proteases, forming a stable hemiketal adduct with the active site serine residue.[7]
Furthermore, the difluoromethyl (-CHF2) and trifluoromethyl (-CF3) groups at the alpha-position can serve as bioisosteres for hydroxyl and carbonyl groups, respectively, offering altered electronic and steric properties while potentially maintaining key interactions.[8]
Synthesis of Fluorinated Acetophenones: Key Experimental Protocols
The reliable synthesis of fluorinated acetophenones is crucial for their application in drug discovery. Below are representative protocols for the preparation of key building blocks.
Protocol for the Synthesis of 4'-Fluoroacetophenone
This protocol describes a Friedel-Crafts acylation of fluorobenzene.
Materials:
-
Fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl3)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred suspension of anhydrous AlCl3 in dry DCM at 0 °C under a nitrogen atmosphere, add acetyl chloride dropwise.
-
After stirring for 15 minutes, add fluorobenzene dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford 4'-fluoroacetophenone.[9]
Protocol for the Synthesis of α-Fluoroacetophenone
This protocol outlines a method for the direct fluorination of acetophenone.
Materials:
-
Acetophenone
-
Triethylamine trihydrofluoride
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve acetophenone in DMF.
-
Add NBS in portions and stir at room temperature until the formation of α-bromoacetophenone is complete (monitored by TLC).
-
Add triethylamine trihydrofluoride to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for several hours.
-
Monitor the conversion to α-fluoroacetophenone by GC-MS or NMR.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield α-fluoroacetophenone.[10]
Structure-Activity Relationships (SAR) of Fluorinated Acetophenones: Case Studies
The true value of fluorination is realized in the context of specific biological targets. Below are case studies illustrating the impact of fluorine on the activity of acetophenone-derived compounds.
Fluorinated Chalcones as Anticancer Agents
Chalcones, synthesized from the Claisen-Schmidt condensation of acetophenones and benzaldehydes, are a well-known class of anticancer agents. A study on fluorinated chalcone analogues revealed important SAR insights.[11]
| Compound | R1 | R2 | IC50 (µM) against HepG2 cells |
| 1a | 2-F | 2-OCH3 | >100 |
| 2a | 3-F | 2-OCH3 | 67.51 |
| 3a | 4-F | 2-OCH3 | 85.32 |
Table 1: Cytotoxicity of fluorinated chalcones derived from fluoro-acetophenones.[11]
The results indicate that the position of the fluorine atom on the acetophenone ring significantly influences the anticancer activity. While the 2-fluoro analogues showed no activity, the 3-fluoro and 4-fluoro derivatives exhibited moderate cytotoxicity against HepG2 cancer cells. This highlights the subtle interplay between electronic effects and steric hindrance in determining biological activity.
Fluorinated Acetophenone Derivatives as Enzyme Inhibitors
The introduction of fluorine can dramatically enhance the inhibitory potency of acetophenone-based compounds against various enzymes. For example, benzonate derivatives of 2,4-dihydroxy-5-methylacetophenone have been identified as potent α-glucosidase inhibitors.[12] While this study did not include fluorinated analogues, it provides a scaffold where strategic fluorination could be explored to further optimize activity and pharmacokinetic properties. The electron-withdrawing nature of fluorine could enhance the interaction with key residues in the enzyme's active site.
Impact on ADME Properties: A Look at Fluorinated Scaffolds
While specific ADME data for a wide range of fluorinated acetophenones is not extensively published in a consolidated manner, the principles derived from other fluorinated scaffolds are highly relevant. A study on pyrrole-based MK2 inhibitors demonstrated that the introduction of a single fluorine atom led to:[13]
-
Improved Permeability: The fluoro-analogue showed significantly higher Caco-2 permeability.
-
Enhanced Solubility: Aqueous solubility was improved in the fluorinated compound.
-
Reduced In Vivo Clearance: The rate of clearance in rats was substantially lower for the fluorinated derivative.
-
Increased Oral Exposure: Consequently, the oral bioavailability and overall exposure were markedly enhanced.
These findings underscore the potential of strategic fluorination of the acetophenone core to overcome common ADME liabilities in drug discovery programs.
The following diagram illustrates the potential impact of fluorination on the ADME profile of a hypothetical acetophenone-based drug candidate.
Caption: A logical workflow demonstrating how strategic fluorination can positively impact the ADME profile of an acetophenone-based drug candidate.
Future Perspectives and Conclusion
The strategic incorporation of fluorine into acetophenone scaffolds will undoubtedly continue to be a valuable strategy in drug discovery. Advances in synthetic methodologies, particularly in late-stage fluorination, will enable the rapid generation of diverse libraries of fluorinated acetophenone derivatives for biological screening. Furthermore, the use of 18F-labeled acetophenones as PET imaging agents offers a powerful tool for in vivo studies of drug distribution and target engagement.[3][14]
References
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Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Med. Chem. Lett.2018 , 9, 10, 1032–1037.
-
How to Synthesize 4-Fluoroacetophenone: A Versatile Compound with Wide Applications.
-
Synthesis of α-fluoroacetophenone. ResearchGate.
-
19F NMR study on the biological Baeyer-Villiger oxidation of acetophenones. J. Mol. Catal. B: Enzym.2011 , 72, 3-4, 251-257.
-
Fluorine-Containing Isosteres Enable a Structure-Activity Relationship Study Of Gingerol Derivatives. Jefferson Digital Commons.
-
Exploring the Chemistry: Synthesis and Applications of 2-Fluoroacetophenone.
-
2'-Fluoroacetophenone synthesis. ChemicalBook.
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Enhancing Crop Protection: The Role of Fluorinated Acetophenones in Agrochemicals.
-
Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmacy and Pharmaceutical Sciences. 2025 , 14, 1, 154-160.
-
Method for preparing 2'-fluoroacetophenone. Google Patents.
-
Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development. 2024 , 27, 4, 4239-4247.
-
4-Fluoroacetophenone synthesis. ChemicalBook.
-
Method for continuous preparation of alpha-fluoroacetophenone with acetophenone. Google Patents.
-
A Closer Look at Fluorine's Impact on Acedoben's Properties. Science Featured Series.
-
Synthesis of novel fluorinated chalcones derived from 4′-morpholinoacetophenone and their antiproliferative effects. ResearchGate.
-
Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. J. Org. Chem.2021 , 86, 6, 4647–4654.
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. 2023 , 28, 1, 359.
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Method for preparing 2'-fluoroacetophenone. Google Patents.
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Synthesis of p-fluoroacetophenone. PrepChem.com.
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Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Curr. Med. Chem.2004 , 11, 5, 525-535.
-
Case studies of fluorine in drug discovery. Elsevier.
-
Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Int. J. Mol. Sci.2021 , 22, 18, 10156.
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. 2023 , 28, 1, 359.
-
Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. ResearchGate.
-
Metabolism of fluorine-containing drugs. Annu. Rev. Pharmacol. Toxicol.2001 , 41, 443-470.
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Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews: A Journal of Drug Design & Discovery. 2024 , 11, 1, 1-6.
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Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. Cancers. 2016 , 8, 3, 34.
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FDA approved fluorine-containing drugs in 2023. J. Fluorine Chem.2024 , 279, 110403.
-
Transition State Analog Enzyme Inhibitors: Structure-Activity Relation. CRC Press.
-
Fluorine in drug discovery: Role, design and case studies. ResearchGate.
-
Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Curr. Top. Med. Chem.2014 , 14, 7, 855-864.
-
Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. RSC Adv.2020 , 10, 2469-2480.
-
Synthesis and activity evaluation of tilorone analogs as potential anticancer agents. Eur. J. Med. Chem.2013 , 64, 432-441.
-
Conformational property of 2′-fluoroacetophenone derivatives. ResearchGate.
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The Importance of Fluorine in the Life Science Industry. ResearchGate.
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Metabolism of fluorine-containing drugs. Annu. Rev. Pharmacol. Toxicol.2001 , 41, 443-470.
-
List of fluorinated molecules admitted to clinical trials reported in Drug of the Future 2013. ResearchGate.
-
Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents. Eur. J. Med. Chem.2012 , 49, 239-246.
-
Comparative Reactivity of Fluorinated Acetophenone Isomers: A Guide for Researchers. Benchchem.
-
Metabolism and Toxicity of Fluorine Compounds. Fluoride Alert.
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FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. 2023 , 28, 1, 359.
-
Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate.
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Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. ResearchGate.
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Fluorinated molecules as drugs and imaging agents in the CNS. J. Med. Chem.2006 , 49, 1, 1-18.
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Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.pub.
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- 13. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Guide: Research Utility of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone
The following technical guide details the research utility, chemical reactivity, and experimental applications of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone (CAS: 132734-54-4).
Executive Summary
This compound is a highly specialized fluorinated building block and pharmacophore used in medicinal chemistry and organocatalysis.[1] Belonging to the class of Trifluoromethyl Ketones (TFMKs) , its utility is derived from the intense electron-withdrawing nature of the trifluoroacetyl group (
In drug discovery, this compound serves two primary roles:
-
Warhead: A transition-state analog inhibitor for serine hydrolases (e.g., PLA2, FAAH, MCD), where it forms a reversible covalent hemiacetal adduct with active-site serine residues.
-
Scaffold: A precursor for chiral trifluoromethylated alcohols and heterocycles (pyrazoles, isoxazoles) prevalent in oncology and CNS therapeutics.[1]
The specific 3-fluoro-4-methoxy substitution pattern offers a critical balance: the para-methoxy group modulates the hydration equilibrium to prevent non-specific protein binding, while the meta-fluorine atom enhances metabolic stability and lipophilicity without sterically hindering target engagement.[1]
Chemical Profile & Reactivity Mechanisms[1][2][3]
Electrophilicity & Hydration Equilibrium
Unlike non-fluorinated acetophenones, TFMKs exist in an equilibrium between the ketone and the gem-diol (hydrate) form in aqueous media. This property is the basis of their biological activity.[1]
-
Mechanism: The strong
-inductive effect of the group pulls electron density from the carbonyl carbon, raising its susceptibility to nucleophilic attack (by water or enzyme active sites).[1] -
Substitution Effect:
-
(Alpha): Increases electrophilicity (
).[1] - (Para): Electron-donating (Resonance).[1] It stabilizes the ketone form relative to the hydrate compared to unsubstituted TFMKs, "tuning" the reactivity to avoid promiscuous toxicity.
- (Meta): Inductive withdrawal. Increases acidity of the ring protons and fine-tunes the pKa of the hydrate.[1]
-
(Alpha): Increases electrophilicity (
Enzyme Inhibition Mechanism (Serine Hydrolases)
This compound acts as a Transition State Analog .[1] Serine hydrolases normally attack peptide/ester bonds to form a tetrahedral intermediate.[1] TFMKs mimic this geometry by reacting with the catalytic serine to form a stable, yet reversible, hemiacetal.
Target Class:
-
Malonyl-CoA Decarboxylase (MCD): Inhibition modulates fatty acid oxidation (metabolic disorders).[1]
-
Phospholipase A2 (PLA2): Anti-inflammatory target.[1]
-
Fatty Acid Amide Hydrolase (FAAH): Pain and anxiety modulation.[1]
Visualization: Mechanism of Action
Caption: The TFMK carbonyl acts as an electrophilic trap for the catalytic serine hydroxyl, forming a stable tetrahedral hemiacetal that mimics the transition state of substrate hydrolysis.
Synthetic Applications
Beyond inhibition, CAS 132734-54-4 is a versatile intermediate.[1] Its high reactivity allows for facile conversion into complex fluorinated motifs.[1]
Asymmetric Transfer Hydrogenation (ATH)
The reduction of the ketone yields 1-(3-fluoro-4-methoxyphenyl)-2,2,2-trifluoroethanol .[1] Chiral trifluoromethyl alcohols are privileged structures in NK1 antagonists and cholesteryl ester transfer protein (CETP) inhibitors.[1]
-
Catalyst System: Rhodium(III) or Ruthenium(II) with chiral diamine ligands (e.g., TsDPEN) or Josiphos ligands.[1]
-
Outcome: High enantiomeric excess (>95% ee) due to the steric differentiation between the bulky aryl group and the trifluoromethyl group.[1]
Heterocycle Synthesis
The trifluoroacetyl group is a 1,3-dielectrophile equivalent when activated.[1]
-
Pyrazoles: Condensation with hydrazines.[1]
-
Isoxazoles: Condensation with hydroxylamine.[1]
-
Utility: These heterocycles serve as core scaffolds for kinase inhibitors (e.g., BRAF, VEGFR).
Organocatalysis (Epoxidation)
The compound can function as a catalyst for the epoxidation of alkenes using hydrogen peroxide.[1]
-
Active Species: The ketone reacts with
to form a perhydrate (hydroperoxy-hemiacetal), which transfers oxygen to the alkene. -
Advantage: Metal-free, environmentally benign oxidation.[1]
Visualization: Synthetic Tree
Caption: Divergent synthetic pathways utilizing the electrophilic carbonyl and the trifluoromethyl group for scaffold diversification.
Experimental Protocols
Protocol A: Synthesis via Friedel-Crafts Acylation
Rationale: This is the primary industrial route, utilizing the electron-rich nature of 2-fluoroanisole to direct acylation.[1]
Reagents:
-
2-Fluoroanisole (1.0 equiv)[1]
-
Trifluoroacetic Anhydride (TFAA) (1.2 equiv)[1]
-
Aluminum Chloride (
) (1.5 equiv)[1] -
Dichloromethane (DCM) (Anhydrous)[1]
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Solvation: Charge the flask with
and anhydrous DCM. Cool to 0°C in an ice bath. -
Activation: Add TFAA dropwise over 15 minutes. Stir for 30 minutes to form the active acylating complex.
-
Addition: Add 2-fluoroanisole dropwise.[1] The solution will darken (red/brown) as the complex forms.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]
-
Quench: Pour the reaction mixture slowly onto crushed ice/HCl. Caution: Exothermic hydrolysis.[1]
-
Workup: Extract with DCM (3x). Wash combined organics with saturated
(to remove trifluoroacetic acid) and brine.[1] -
Purification: Dry over
, concentrate, and purify via vacuum distillation or silica gel chromatography.
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
Rationale: Synthesis of the chiral alcohol enantiomer.
Reagents:
Procedure:
-
Dissolve the ketone in the Formic Acid/TEA mixture (0.5 M concentration).
-
Add the Ruthenium catalyst.[1]
-
Stir at 25°C for 24 hours under nitrogen.
-
Quench with water and extract with ethyl acetate.[1]
-
Validation: Determine Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).[1]
Safety & Handling Data
Signal Word: WARNING
| Hazard Class | Statement | Handling Precaution |
| Skin Irritant | H315: Causes skin irritation | Wear nitrile gloves; avoid direct contact.[1] |
| Eye Irritant | H319: Causes serious eye irritation | Use chemical splash goggles.[1] |
| Reactivity | Hydration sensitive | Store under inert gas (Nitrogen/Argon) to prevent hydrate formation which alters stoichiometry.[1] |
Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8°C.[1]
References
-
Enzyme Inhibition Mechanisms
- Mechanism of inhibition of serine proteases by trifluoromethyl ketones.
-
(General mechanistic grounding for TFMKs).[1]
-
Synthetic Methodology (Friedel-Crafts)
- Regioselective acyl
-
(Patent referencing similar acylation protocols).[1]
-
Organocatalysis Applications
- Trifluoroacetophenone Derivatives as Catalysts for Epoxid
-
(J. Org.[1] Chem. study on TFMK epoxidation).
-
Malonyl-CoA Decarboxylase Inhibition
-
Compound Data
Sources
solubility of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone in organic solvents
Title: Technical Guide: Solubility Profiling & Solvent Selection for 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone
Executive Summary
This guide provides a technical analysis of the solubility characteristics of This compound (TFME).[1] As a trifluoromethyl ketone intermediate often utilized in the synthesis of enzyme inhibitors and agrochemicals, TFME exhibits a distinct solubility profile governed by the electron-withdrawing nature of the trifluoromethyl group and the lipophilicity of the fluorinated aryl core.[1]
This document moves beyond static data tables to provide a predictive solubility model and a validated experimental protocol for determining precise saturation limits, ensuring reproducible results in drug development workflows.
Part 1: Molecular Architecture & Solubility Physics
To optimize solvent selection, one must understand the intermolecular forces at play. TFME is not merely a lipophilic organic solid; it is a polarized, fluorinated scaffold.[1]
Structural Pharmacophore Analysis
| Functional Group | Electronic Effect | Solubility Impact |
| Trifluoromethyl (-CF₃) | Strong Electron Withdrawing Group (EWG) | Increases lipophilicity (LogP) but induces "fluorous" character, potentially reducing solubility in standard aliphatic hydrocarbons compared to methyl analogs.[1] |
| Ketone (C=O) | Dipole Generator | Acts as a Hydrogen Bond Acceptor (HBA).[1] Facilitates solubility in polar aprotic solvents (THF, Acetone) and alcohols. |
| Methoxy (-OCH₃) | Electron Donating Group (EDG) | Increases electron density on the ring, slightly enhancing solubility in polar organic solvents via dipole-dipole interactions.[1] |
| Aryl Fluorine (3-F) | Inductive Withdrawal | Modulates crystal lattice energy.[1] Often lowers melting point relative to non-fluorinated analogs, aiding dissolution. |
The "Fluorine Effect" on Solvation
The -CF₃ group creates a dense electron cloud that resists London Dispersion interactions common in long-chain hydrocarbons.[1] Consequently, while TFME is hydrophobic, it may display poor solubility in hexane or heptane compared to non-fluorinated acetophenones, making these solvents excellent candidates for antisolvent crystallization .
Part 2: Predicted Solubility Profile & Solvent Selection
Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., 2,2,2-trifluoro-1-phenylethanone), the following solvent compatibility matrix is derived.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary extraction solvent; standard for reaction monitoring.[1] |
| Polar Aprotic | THF, Ethyl Acetate, Acetone, Acetonitrile | Good to Excellent | Ideal for nucleophilic addition reactions (e.g., Grignard, reduction). |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Solubility is temperature-dependent.[1] Suitable for recrystallization (cooling). |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Poor (<10 mg/mL) | Antisolvent. Use to crash out the product from DCM or Ethyl Acetate solutions. |
| Aqueous | Water, PBS Buffer (pH 7.4) | Negligible | Requires co-solvents (DMSO/PEG) for biological assays.[1] |
Diagram: Solubility Logic & Decision Tree
Caption: Decision matrix for solvent selection based on experimental intent (Reaction, Purification, or Assay).
Part 3: Validated Experimental Protocol
For critical applications (e.g., formulation or yield calculation), rely on empirical data. The following Thermodynamic Solubility Protocol is the industry standard for characterizing fluorinated intermediates.
Reagents & Equipment
-
Analyte: this compound (>98% purity).
-
Solvents: HPLC Grade (Sigma-Aldrich or equivalent).
-
Equipment: Orbital shaker (temp controlled), 0.45 µm PTFE syringe filters, HPLC-UV/Vis.
Step-by-Step Methodology
-
Supersaturation:
-
Weigh approximately 20 mg of TFME into a 4 mL glass vial.
-
Add 1.0 mL of the target solvent.[1]
-
Observation: If the solid dissolves instantly, add more solid until a visible suspension (sediment) remains. This ensures saturation.
-
-
Equilibration (The "Shake-Flask" Method):
-
Filtration:
-
Quantification (HPLC-UV):
-
Dilute the filtrate 100-fold or 1000-fold with Acetonitrile to fit the linear calibration range.[1]
-
Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: 60:40 Acetonitrile:Water (0.1% Formic Acid).
-
Detection: UV at 254 nm (aromatic ring absorption).
-
Diagram: Experimental Workflow
Caption: Standard Operating Procedure (SOP) for thermodynamic solubility determination.
Part 4: Application Context & Handling
Reaction Engineering
When using TFME in nucleophilic trifluoromethylation or reduction reactions:
-
Water Scavenging: Ensure solvents (THF, DCM) are anhydrous. The trifluoroacetyl group is highly electrophilic and can form hydrates (gem-diols) in the presence of water, complicating NMR analysis and stoichiometry.[1]
-
Safety: Fluorinated ketones can be volatile.[1] Avoid prolonged rotary evaporation at high vacuum/high temperature.[1]
Crystallization Strategy
To purify TFME from crude reaction mixtures:
-
Dissolve crude solid in minimal warm Ethanol or Isopropanol (approx. 50°C).
-
Slowly add Hexane or Water (antisolvent) until turbidity appears.[1]
-
Cool slowly to 4°C. The fluorinated nature often yields well-defined needles or prisms.[1]
References
-
Szymczak, et al. (2018).[1][2] "Activation of Fluoroform for Nucleophilic Trifluoromethylation." Science. Link (Context: Reactivity of trifluoromethyl ketones).[1]
-
Lipinski, C. A. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews. Link (Context: Solubility protocols).
-
PubChem Compound Summary. "2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone" (Structural Analog Data). Link (Context: Physical properties of analogs).
-
Beilstein Institute. (2021). "Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation." Beilstein Journal of Organic Chemistry. Link (Context: Synthesis solvents).[1]
Sources
Methodological & Application
Application Notes and Protocols for the Scale-Up Synthesis of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone
Introduction
2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone is a key fluorinated building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group can significantly enhance the lipophilicity and metabolic stability of target molecules, making this ketone a valuable intermediate in drug discovery and development.[1] This document provides a comprehensive guide for the scale-up synthesis of this compound, addressing critical aspects from reaction mechanism and optimization to safety, purification, and analytical characterization. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals.
Two primary synthetic strategies are discussed: a direct Friedel-Crafts acylation and a multi-step approach involving a Grignard reaction followed by nucleophilic aromatic substitution. Each route presents distinct advantages and challenges in a scale-up context.
Synthetic Strategies and Mechanistic Insights
Strategy 1: Friedel-Crafts Acylation of 2-Fluoroanisole
The most direct route to the target molecule is the Friedel-Crafts acylation of 2-fluoroanisole with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, like aluminum chloride (AlCl₃), or a strong Brønsted acid.[2][3]
The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 2-fluoroanisole. The methoxy group is a strong activating group and directs the substitution to the para position, while the fluorine atom has a weaker deactivating effect. The trifluoroacetyl group of the product is strongly deactivating, which advantageously prevents polyacylation.[1]
Causality behind Experimental Choices: The choice of catalyst and solvent is crucial for optimizing yield and minimizing side reactions. While AlCl₃ is a powerful catalyst, its use in stoichiometric amounts can lead to complex work-up procedures and waste generation.[3] Alternative catalysts, such as bismuth or scandium triflates, have been explored to facilitate the reaction under milder conditions.[2] Trifluoroacetic acid itself can also serve as a catalyst, offering a more "green" and streamlined process.[4]
Caption: Friedel-Crafts Acylation Workflow.
Strategy 2: Multi-step Synthesis via Grignard Reaction and Nucleophilic Aromatic Substitution
An alternative approach, adapted from a patented synthesis of a similar compound, involves the construction of the trifluoroacetyl group on a pre-functionalized aromatic ring.[4][5] This multi-step route offers greater control over regioselectivity, particularly when dealing with complex starting materials.
The general sequence involves:
-
Grignard Reagent Formation: Preparation of a Grignard reagent from a suitable brominated precursor, such as 1-bromo-3-fluoro-4-methoxybenzene.
-
Trifluoroacetylation: Reaction of the Grignard reagent with a trifluoroacetylating agent like ethyl trifluoroacetate.
-
Work-up and Purification: Acidic work-up to yield the final product.
Causality behind Experimental Choices: This strategy is particularly useful when the desired substitution pattern is difficult to achieve through direct electrophilic aromatic substitution due to competing directing effects of multiple substituents. The Grignard reaction is a robust and well-established method for carbon-carbon bond formation. Careful control of temperature during the Grignard formation and subsequent acylation is critical to prevent side reactions.
Caption: Multi-step Synthesis Workflow.
Detailed Experimental Protocols
Protocol 1: Scale-Up Friedel-Crafts Acylation
Materials and Equipment:
-
Jacketed glass reactor (5 L) with overhead stirring, temperature probe, and addition funnel
-
Inert atmosphere (Nitrogen or Argon)
-
2-Fluoroanisole (99%)
-
Trifluoroacetic anhydride (TFAA, 99%)
-
Aluminum chloride (anhydrous, 99.9%)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reactor Setup: Under a nitrogen atmosphere, charge the 5 L jacketed reactor with anhydrous dichloromethane (2 L) and anhydrous aluminum chloride (1.2 molar equivalents).
-
Cooling: Cool the stirred suspension to 0-5 °C using a circulating chiller.
-
Substrate Addition: Slowly add 2-fluoroanisole (1.0 molar equivalent) to the suspension while maintaining the internal temperature below 10 °C.
-
TFAA Addition: Add trifluoroacetic anhydride (1.1 molar equivalents) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Cool the reaction mixture to 0-5 °C and slowly quench by the cautious addition of crushed ice, followed by 1 M HCl (2 L).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1 M HCl (1 L), water (1 L), saturated sodium bicarbonate solution (1 L), and brine (1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or crystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
| Parameter | Value | Rationale |
| Scale | 1.0 mole | Representative lab scale-up |
| Temperature | 0-10 °C | To control the exothermicity of the reaction |
| Reaction Time | 5-7 hours | To ensure complete conversion |
| Typical Yield | 75-85% | Based on analogous reactions |
| Purity (post-purification) | >98% | Achievable with standard purification techniques |
Safety and Handling
Trifluoroacetic Anhydride (TFAA):
-
Hazards: Corrosive, causes severe skin burns and eye damage, harmful if inhaled, reacts violently with water.[5][6]
-
Handling: Always handle in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (double-gloving is recommended), safety goggles, and a face shield.[5] Ensure an emergency eyewash and safety shower are readily accessible. Avoid contact with water and moisture.[6]
-
Spills: In case of a spill, contain and absorb with an inert material such as sand or vermiculite. Do not use water.[5]
Aluminum Chloride (Anhydrous):
-
Hazards: Corrosive, reacts violently with water, releasing HCl gas.
-
Handling: Handle in a dry, inert atmosphere (glove box or under nitrogen). Wear appropriate PPE.
-
Quenching: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly and with adequate cooling and ventilation.
Scale-Up Considerations and Challenges
-
Exothermicity: The Friedel-Crafts acylation is highly exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is mandatory. Calorimetric studies are recommended to understand the thermal profile of the reaction before attempting a large-scale synthesis.
-
Reagent Addition: Controlled addition of reagents, particularly the acylating agent, is crucial for managing the reaction rate and temperature.
-
Mixing: Efficient mixing is essential to ensure uniform temperature and concentration throughout the reactor, minimizing the formation of localized hot spots and byproducts.
-
Work-up and Waste Disposal: The aqueous work-up of large-scale Friedel-Crafts reactions generates significant amounts of acidic waste containing aluminum salts. Proper neutralization and disposal procedures must be in place.
Analytical Characterization
The identity and purity of the final product should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons and the methoxy group. The aromatic region will display complex splitting patterns due to fluorine-hydrogen coupling.
-
¹³C NMR: Will show signals for all carbon atoms, with characteristic splitting for carbons coupled to fluorine.
-
¹⁹F NMR: Will show two distinct signals for the trifluoromethyl group and the fluorine atom on the aromatic ring.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.[7]
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | Aromatic protons (multiplets), Methoxy protons (singlet) |
| ¹³C NMR (CDCl₃, 100 MHz) | Signals for all 9 carbons, with C-F couplings |
| ¹⁹F NMR (CDCl₃, 376 MHz) | Two signals, one for -CF₃ and one for Ar-F |
| MS (EI) | Molecular ion peak at m/z = 222.04 |
| IR (KBr) | Strong C=O stretch around 1700 cm⁻¹ |
Conclusion
The scale-up synthesis of this compound can be successfully achieved through a carefully planned and executed Friedel-Crafts acylation. Critical to success is the management of the reaction exotherm, the use of anhydrous conditions, and a well-designed work-up and purification strategy. The multi-step Grignard-based approach provides a viable alternative, particularly when regioselectivity is a concern. Adherence to strict safety protocols is paramount throughout the entire process. The analytical methods outlined will ensure the final product meets the required specifications for its use in further synthetic applications.
References
- A kind of friedel-crafts acylation of trifluoroacetic acid c
- This compound. Benchchem.
- Trifluoroacetic anhydride Safety D
- Safety Data Sheet: Trifluoroacetic anhydride. Carl ROTH.
- The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Trifl
- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
- Ethanone, 2,2,2-trifluoro-1-phenyl-. NIST WebBook.
- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
- Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives.
- EP 3 597 627 A1.
- 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone. PubChem.
- 2-Fluoro-1-(4-methoxyphenyl)ethanone. PubChem.
- Friedel-Crafts Acyl
- Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.
- Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC - NIH.
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable N
- Figure S26. 13 C NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m).
- Ultrafast 19F MAS NMR 090222 revised.
- Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI.
- Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester deriv
- Organic Letters Vol. 5 No. 11.
- Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacryl
Sources
- 1. benchchem.com [benchchem.com]
- 2. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]
- 3. 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one | C8H2Cl3F3O | CID 58077594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
- 5. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Ethanone, 2,2,2-trifluoro-1-phenyl- [webbook.nist.gov]
Application Note: High-Purity Isolation of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone via Flash Column Chromatography
Executive Summary
This application note details the protocol for the purification of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone , a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. The presence of the strongly electron-withdrawing trifluoromethyl (
This guide moves beyond standard protocols to address the specific physicochemical behavior of trifluoromethyl ketones (TFMKs), ensuring high recovery (>90%) and purity (>98%) suitable for downstream biological assays or API synthesis.
Compound Analysis & Pre-Purification Strategy
Physicochemical Profile[1][2]
-
Target Molecule: this compound
-
Molecular Formula:
-
Molecular Weight: 222.14 g/mol
-
Key Functionalities:
-
Trifluoroacetyl group: High electrophilicity; prone to forming gem-diols (hydrates) in the presence of water.
-
Methoxy/Fluoro-substituted Arene: Moderately electron-rich ring, but deactivated by the carbonyl.
-
-
Solubility: Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol. Limited solubility in pure Hexanes.
Impurity Profile (Synthesis Dependent)
Depending on the synthesis route (Friedel-Crafts acylation of 2-fluoroanisole vs. Grignard reaction of 4-bromo-2-fluoroanisole), the crude mixture typically contains:
-
Unreacted Starting Material: 2-Fluoroanisole (Non-polar liquid).
-
Regioisomers: Ortho-acylated byproducts (if Friedel-Crafts used).
-
Hydrates: 2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethane-1,1-diol (Polar, streaks on silica).
-
Protodehalogenation byproducts: If organometallic routes were used.
The "Hydrate Trap" (Expert Insight)
Trifluoromethyl ketones exist in an equilibrium with their hydrates. On a silica column, the hydrate form interacts strongly with silanol groups, causing severe peak tailing (streaking) and yield loss.
-
Diagnostic: TLC shows a "comet" streak rather than a distinct spot.
-
Solution: Perform purification under anhydrous conditions where possible, or use a gradient that elutes the ketone rapidly before equilibrium shifts.
Detailed Purification Protocol
Materials & Reagents[3]
-
Stationary Phase: Silica Gel 60 (230–400 mesh); Acid-washed silica is NOT required for this ketone.
-
Mobile Phase A: Hexanes (or Petroleum Ether 40-60).
-
Mobile Phase B: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Loading Solvent: Dichloromethane (anhydrous preferred).
Method Development: TLC Analysis
Perform Thin Layer Chromatography (TLC) to determine the optimal solvent system.
-
Plate: Silica Gel 60
. -
Visualization: UV (254 nm). The aromatic ring provides strong absorbance.
-
Solvent System Testing:
-
10% EtOAc/Hexane: Product likely stays at baseline (
). -
30% EtOAc/Hexane: Product expected
. -
Note: If streaking is observed on TLC, add 0.1% Acetic Acid to the mobile phase to suppress silanol interactions, though this is rarely needed if the product is loaded dry.
-
Step-by-Step Chromatography Procedure
Step 1: Sample Preparation (Dry Loading Strategy)
Why Dry Load? TFMKs can be viscous oils. Wet loading with DCM can lead to band broadening due to solvent mismatch. Dry loading ensures a tight starting band.
-
Dissolve crude mixture in minimal DCM.
-
Add Silica Gel (ratio 1:2 mass/mass relative to crude).
-
Evaporate solvent under vacuum (Rotovap) until a free-flowing powder is obtained.
Step 2: Column Packing
-
Pack a glass column with Silica Gel 60 using a hexane slurry.
-
Bed Height: 15–20 cm for 1g of crude.
-
Add a 1 cm layer of sand on top of the silica bed to protect it during solvent addition.
-
Carefully pour the dry-loaded sample powder onto the sand layer.
-
Add another thin layer of sand on top of the sample.
Step 3: Elution Gradient
Run the column using the following gradient profile to ensure separation of non-polar impurities (anisoles) from the polar ketone.
| Volume (CV)* | Mobile Phase Composition | Target Elution |
| 0–2 CV | 100% Hexanes | Flushes non-polar hydrocarbons/grease. |
| 2–5 CV | 5% EtOAc / 95% Hexanes | Elutes unreacted 2-fluoroanisole ( |
| 5–12 CV | 10% → 20% EtOAc / Hexanes | Target Molecule Elution (Monitor UV). |
| 12+ CV | 50% EtOAc / 50% Hexanes | Flushes highly polar hydrates/tars. |
*CV = Column Volume
Step 4: Fraction Collection & Monitoring
-
Collect fractions in test tubes (approx. 10-15 mL each for a 1g scale).
-
Spot fractions on TLC plates.
-
Critical QC: Check the NMR of the concentrated "pure" fraction immediately.
Post-Column Processing (Dehydration)
If the product is isolated as a hydrate (solid/gum) or contains water:
-
Dissolve the combined fractions in Toluene .
-
Concentrate on a rotary evaporator at 40–50°C. The toluene-water azeotrope will remove residual water, driving the equilibrium back to the ketone form.
-
Dry under high vacuum (0.1 mbar) for 4 hours.
Workflow Visualization
The following diagram outlines the decision-making process for the purification workflow.
Figure 1: Purification workflow emphasizing the critical hydrate check point specific to trifluoromethyl ketones.
Troubleshooting & Expert Tips
| Observation | Root Cause | Corrective Action |
| Streaking on TLC/Column | Formation of gem-diol (hydrate) on silica surface. | Add 0.1% Triethylamine (TEA) to mobile phase to deactivate silica acidity OR switch to DCM/Hexane system. |
| Product co-elutes with SM | Polarity difference is insufficient. | Use a shallower gradient (e.g., 0% to 10% EtOAc over 20 CV). |
| Low Mass Recovery | Product volatility or hydrate formation in aqueous waste. | Avoid high-vacuum for extended periods if product is oil. Do not wash organic layer with excessive water during workup. |
| White solid appears in fractions | Spontaneous hydration in wet solvent. | Redissolve in Toluene and evaporate to dehydrate. |
References
- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. (2016). Google Patents, WO2016058896A1.
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276–302.[4] Retrieved from [Link]
-
Direct Trifluoroacetylation of Mono- and Disubstituted Thiophene Derivatives. (2026). ResearchGate.[5][6] Retrieved from [Link]
-
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022). National Institutes of Health (PMC). Retrieved from [Link]
Sources
Advanced Mass Spectrometric Characterization of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone
Application Note & Protocol Guide
Executive Summary
This technical guide details the mass spectrometric analysis of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone (MW 222.14), a critical building block in the synthesis of trifluoromethylated heterocycles and kinase inhibitors.[1] Due to the strong electron-withdrawing nature of the trifluoromethyl group, this compound exhibits unique physicochemical properties—specifically, a high susceptibility to hydration (gem-diol formation) and distinct fragmentation pathways.[1]
This protocol provides a dual-method approach:
-
GC-MS (EI): For definitive structural characterization and purity assessment of the anhydrous ketone.[1]
-
LC-MS (ESI): For analysis in biological matrices or aqueous reaction mixtures, with specific strategies to monitor the ketone-hydrate equilibrium.[1]
Chemical Context & Drug Development Relevance
Compound Identification:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C
H F O -
Molecular Weight: 222.14 Da[1]
-
Key Structural Features: Trifluoroacetyl group (electrophilic "warhead"), 3-fluoro-4-methoxy substitution pattern.[1]
Relevance: In drug discovery, the trifluoroacetyl moiety serves as a bioisostere for amides or as a precursor to chiral trifluoromethyl alcohols and heterocycles (e.g., pyrazoles, pyridones). The 3-fluoro-4-methoxy motif is frequently employed to block metabolic soft spots (CYP450 oxidation) on phenyl rings, enhancing the metabolic stability of the final drug candidate.
Analytical Challenge: Trifluoromethyl ketones (TFMKs) are electrophilic.[1] In the presence of trace moisture (common in LC mobile phases), they exist in equilibrium with their gem-diol (hydrate) form. This can lead to split peaks or mass shifts (+18 Da) in LC-MS, often misinterpreted as impurities.[1]
Experimental Protocols
Sample Preparation Strategies
Objective: To control the hydration state of the analyte prior to injection.
| Method | Solvent System | Pre-treatment | Purpose |
| GC-MS | Dichloromethane (DCM) or Ethyl Acetate (Anhydrous) | Dry over Na | Maintain analyte in Ketone form for volatile analysis. |
| LC-MS | Acetonitrile : Water (50:[1]50) | None (Equilibrium allowed) or Acidify (0.1% Formic Acid). | Observe Hydrate/Ketone ratio.[1] Acid stabilizes the equilibrium. |
Protocol A: GC-MS Analysis (Structural Confirmation)
Rationale: Electron Ionization (EI) provides a "fingerprint" fragmentation pattern that confirms the position of the fluorine atoms and the integrity of the trifluoroacetyl group.
Instrument Parameters:
-
Inlet Temp: 250 °C (Split 10:1)
-
Column: DB-5ms or equivalent (30m × 0.25mm × 0.25µm)[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow)
-
Oven Program: 60 °C (1 min) → 20 °C/min → 280 °C (3 min)
-
Ion Source: EI (70 eV), 230 °C
-
Scan Range: m/z 40–300
Fragmentation Pathway & Interpretation (Self-Validating Logic):
-
Molecular Ion (
): Observe peak at m/z 222 .[1] (Intensity may be moderate due to fragmentation).[1][2] -
Base Peak (Usually): m/z 153 . This corresponds to the loss of the
radical ( ). This confirms the presence of the trifluoroacetyl group. -
Secondary Fragment: m/z 125 . Loss of CO from the m/z 153 ion (
).[1] This is the 3-fluoro-4-methoxyphenyl cation.[1] -
Diagnostic Fluorine Ion: m/z 69 (
). A mandatory peak for trifluoromethyl compounds.[1]
Visualization of Fragmentation:
Caption: EI Fragmentation pathway. The transition from m/z 222 to 153 is the primary diagnostic for the trifluoroacetyl moiety.
Protocol B: LC-MS Analysis (Impurity Profiling)[1]
Rationale: Electrospray Ionization (ESI) is softer and suitable for checking polar impurities or reaction monitoring.[1] However, the hydration equilibrium must be accounted for.
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 × 50mm, 1.8µm)[1]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive (+) and Negative (-).[1]
Interpretation of Spectra:
-
Ketone Form (ESI+): Expected
= 223 . -
Hydrate Form (ESI+): The gem-diol (C
H F O ) may appear as = 241 or, more commonly, as a sodium adduct = 263 . -
Hemiacetal Formation: If Methanol is used instead of Acetonitrile, expect
= 255 .
Critical Note on Quantitation: Because the ratio of Ketone to Hydrate changes with pH and water content, integrate both peaks (if separated) or use a wide extraction window if they co-elute to ensure accurate purity calculation.
Data Presentation & Troubleshooting
Summary of Diagnostic Ions
| Ion Type | m/z (Da) | Origin/Interpretation |
| 222 | Parent Ketone (Confirm MW).[1] | |
| Base Peak (EI) | 153 | |
| Fragment (EI) | 69 | |
| 223 | Protonated Ketone. | |
| Hydrate (ESI) | 241 | |
| Adduct (ESI) | 263 |
Troubleshooting Common Issues
Issue 1: "I see two peaks in my LC chromatogram with the same mass spectrum."
-
Cause: Separation of the ketone and its hydrate (gem-diol) on the column.
-
Solution: Increase column temperature (e.g., to 40-50 °C) to accelerate the interconversion rate, merging them into a single peak. Alternatively, switch to an isocratic method to see if they merge.
Issue 2: "My GC peak is tailing significantly."
-
Cause: Fluorinated ketones can interact with active silanol sites on the liner or column.
-
Solution: Use a deactivated inlet liner (e.g., ultra-inert splitless) and ensure the column is not old/active.
Issue 3: "I see m/z 240 in GC-MS."
-
Cause: This is likely the hydrate dehydrating in the injector port, or an impurity. However, true hydrates usually dehydrate back to m/z 222 in a hot GC inlet.[1] If 240 is stable, check for a hydrolysis product impurity (e.g., the carboxylic acid analog formed by haloform cleavage, though unlikely without strong base).
References
-
PubChem. 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone (Related Structure Data). National Library of Medicine. Available at: [Link]
-
Sloop, J. C., et al. (2011).[1] Synthesis and characterization of fluorinated dihydrodiazepines. Journal of Fluorine Chemistry. (Context on TFMK reactivity).
-
Begue, J. P., & Bonnet-Delpon, D. (2008).[1] Bioorganic and Medicinal Chemistry of Fluorine.[3] John Wiley & Sons.[1] (Grounding for hydration equilibrium of trifluoromethyl ketones).
-
NIST Chemistry WebBook. Mass Spectrum of Trifluoroacetophenone derivatives. National Institute of Standards and Technology. Available at: [Link]
Sources
Troubleshooting & Optimization
common side products in the synthesis of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone
Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important fluorinated ketone. Our aim is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.
I. Understanding the Synthesis: A Mechanistic Overview
The most common and industrially relevant method for synthesizing this compound is through the Friedel-Crafts acylation of 2-fluoroanisole.[1][2] This electrophilic aromatic substitution reaction typically employs a trifluoroacylating agent, such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong protic acid like trifluoroacetic acid (TFA).[1][3][4]
The reaction proceeds via the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 2-fluoroanisole. The methoxy group (-OCH₃) is a strong activating group and directs electrophilic substitution to the ortho and para positions. The fluorine atom, while deactivating, is also an ortho, para-director. The directing effects of these two substituents are crucial in determining the regioselectivity of the acylation.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: Low Yield of the Desired Product
Question: I am getting a low yield of this compound. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the common culprits:
-
Moisture Contamination: Friedel-Crafts acylation reactions are highly sensitive to moisture. The Lewis acid catalyst (e.g., AlCl₃) and the acylating agent (trifluoroacetic anhydride) react readily with water, which deactivates them and inhibits the formation of the acylium ion.[4]
-
Troubleshooting: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or properly stored reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst Activity: The activity of the Lewis acid is paramount. Old or improperly stored Lewis acids may have reduced activity.
-
Troubleshooting: Use a fresh bottle of high-purity Lewis acid. For solid Lewis acids like AlCl₃, ensure it is a fine, free-flowing powder and not clumped together, which can indicate hydration.
-
-
Suboptimal Reaction Temperature: The reaction temperature influences the rate of reaction and the formation of side products.
-
Troubleshooting: The optimal temperature can vary depending on the specific catalyst and solvent system. Generally, starting at a lower temperature (e.g., 0 °C) and slowly warming to room temperature or slightly above is a good starting point.[5] Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and temperature for your specific setup.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting: Increase the reaction time and monitor the consumption of the starting material (2-fluoroanisole) by an appropriate analytical technique. A slight excess of the acylating agent and catalyst can also drive the reaction to completion.
-
FAQ 2: Presence of Isomeric Impurities
Question: My final product is contaminated with an isomeric ketone. How can I identify it and minimize its formation?
Answer:
The formation of regioisomers is a common challenge in the acylation of substituted aromatic rings.
-
Identification of the Major Isomer: The desired product is 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl )ethanone. In this isomer, the trifluoroacetylation occurs at the position para to the strongly activating methoxy group and ortho to the fluorine atom. This is the electronically and sterically favored product.
-
Potential Isomeric Side Product: The most likely isomeric impurity is 2,2,2-Trifluoro-1-(2-methoxy-3-fluorophenyl )ethanone, where acylation occurs at the position ortho to the methoxy group. While the methoxy group is an ortho, para-director, acylation at the ortho position can be sterically hindered by the methoxy group itself.
Isomer Substitution Pattern Reason for Formation Desired Product Acylation at C4 (para to -OCH₃) Electronically and sterically favored. Side Product Acylation at C2 (ortho to -OCH₃) Electronically directed, but sterically hindered. -
Minimizing Isomer Formation:
-
Choice of Catalyst: The choice of Lewis acid can influence regioselectivity. Bulky Lewis acids can increase steric hindrance around the ortho position, thus favoring the formation of the para-substituted product. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) may be beneficial.
-
Reaction Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable product, which is often the less sterically hindered para-isomer. Running the reaction at 0 °C or even lower temperatures can improve the isomeric ratio.
-
Solvent Effects: The polarity of the solvent can also play a role. Non-polar solvents may enhance selectivity in some cases.
-
-
Purification: If isomeric impurities are formed, they can often be separated by column chromatography on silica gel or by recrystallization.
FAQ 3: Observation of a Demethylated Side Product
Question: I have identified a side product with a molecular weight corresponding to the loss of a methyl group. What is this impurity and how can I prevent its formation?
Answer:
This impurity is likely 2,2,2-Trifluoro-1-(3-fluoro-4-hydroxyphenyl)ethanone.
-
Cause of Demethylation: The methoxy group (-OCH₃) on the aromatic ring can be cleaved under the strongly acidic conditions of the Friedel-Crafts reaction, particularly in the presence of a strong Lewis acid like AlCl₃. This results in the formation of a phenol.
-
Prevention of Demethylation:
-
Milder Catalyst: Using a milder Lewis acid can reduce the extent of demethylation.
-
Stoichiometry of the Catalyst: Using a stoichiometric amount of the Lewis acid is often necessary as it complexes with the product ketone.[6] However, a large excess should be avoided as it can promote side reactions like demethylation.
-
Reaction Temperature and Time: Prolonged reaction times and high temperatures can increase the likelihood of demethylation. It is crucial to monitor the reaction and stop it once the starting material is consumed.
-
Alternative Acylating Conditions: Using trifluoroacetic acid as both the catalyst and the solvent can sometimes be a milder alternative to traditional Lewis acid-catalyzed reactions.[1][2]
-
III. Experimental Protocol: A Validated Approach
This section provides a detailed, step-by-step methodology for the synthesis of this compound, designed to minimize the formation of common side products.
Synthesis of this compound
Materials:
-
2-Fluoroanisole
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).
-
Addition of Lewis Acid: Cool the flask to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) in portions.
-
Addition of Acylating Agent: Add trifluoroacetic anhydride (TFAA) dropwise to the stirred suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Addition of Substrate: Add a solution of 2-fluoroanisole in anhydrous DCM dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to afford the pure this compound.
IV. Visualizing the Process
Reaction Mechanism
Caption: Figure 1. Mechanism of Friedel-Crafts Acylation.
Troubleshooting Logic Flow
Caption: Figure 2. Troubleshooting workflow for the synthesis.
V. References
-
CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis. Google Patents.
-
Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI.
-
Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Omega.
-
Friedel-Crafts acylation reaction catalyzed trifluoroacetic acid. Eureka | Patsnap.
-
2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Organic Syntheses Procedure.
-
This compound, 95+%. CookeChem.
-
US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
EP 3 597 627 A1. European Patent Office.
-
2-Fluoroanisole. Biosynth.
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
-
Friedel–Crafts Acylation. Sigma-Aldrich.
-
WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Google Patents.
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube.
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Friedel-Crafts Acylation. Organic Chemistry Portal.
-
CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone. Google Patents.
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stability of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone under acidic/basic conditions
Technical Support Center: 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability of this valuable fluorinated building block under common experimental conditions. Understanding its reactivity profile is critical for successful reaction design, workup procedures, and purification.
Compound Overview: Structure and Reactive Sites
This compound possesses several key functional groups that dictate its chemical behavior. A foundational understanding of these sites is essential for troubleshooting.
-
Trifluoromethyl Ketone: The carbonyl group is highly activated by the potent electron-withdrawing trifluoromethyl (-CF₃) group. This makes the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack.
-
Aryl Methyl Ether: The methoxy (-OCH₃) group is an ether linkage on the aromatic ring. While generally stable, this group can be susceptible to cleavage under harsh acidic conditions.[1][2]
-
Aromatic Fluorine: The fluorine atom attached to the phenyl ring is generally stable and unreactive under typical acidic or basic conditions, requiring specialized methods for substitution.
Figure 1: Key reactive sites on this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and experimental issues in a direct Q&A format.
Stability Under Acidic Conditions
Question 1: I am running a reaction with my compound in the presence of a strong acid (e.g., HCl, H₂SO₄, TFA) and notice a new, more polar spot on my TLC. What is happening?
Answer: The most probable cause of degradation under strong acidic conditions is the cleavage of the aryl methyl ether.[2][3] The ether oxygen is protonated, converting it into a good leaving group. A nucleophile present in the reaction medium (like a halide ion if you are using HBr or HI) can then cleave the methyl group, resulting in the formation of the corresponding phenol.
-
Causality: Aryl ethers are susceptible to cleavage by strong acids, particularly hydrohalic acids like HBr and HI, which provide both a strong proton source and a good nucleophile (Br⁻ or I⁻).[1] The reaction proceeds via nucleophilic substitution on the methyl group (Sₙ2) or, under certain conditions, via an Sₙ1 mechanism if a stable carbocation can be formed.[3] For a methyl ether, the Sₙ2 pathway is dominant.
Figure 2: General workflow of acid-catalyzed ether cleavage.
Troubleshooting Tip: If your desired transformation does not require elevated temperatures, try running the reaction at a lower temperature to minimize the rate of ether cleavage. If possible, use non-nucleophilic strong acids or Lewis acids that are less prone to facilitating this side reaction.
Question 2: Will the trifluoromethyl ketone group be affected by acid?
Answer: Generally, the trifluoromethyl ketone group is highly stable under acidic conditions. Unlike esters or amides, ketones are not readily hydrolyzed by acid. The electron-withdrawing nature of the CF₃ group actually disfavors protonation of the carbonyl oxygen compared to a non-fluorinated ketone, further increasing its stability in acid.
Stability Under Basic Conditions
Question 1: My purification involves a basic wash (e.g., aq. NaHCO₃ or NaOH), and I am experiencing significant loss of material. What is the likely cause?
Answer: The trifluoromethyl ketone moiety is the primary site of instability under basic conditions. The carbonyl carbon is highly electrophilic, making it very susceptible to attack by nucleophiles like the hydroxide ion (OH⁻). This can lead to cleavage of the carbon-carbon bond between the carbonyl and the CF₃ group.[4]
-
Mechanism: This degradation pathway is mechanistically related to the final step of the haloform reaction.
-
Hydroxide attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate (a hemiacetal-like structure).
-
The tetrahedral intermediate can collapse, expelling the trifluoromethyl anion (-CF₃) as a leaving group. The -CF₃ anion is stabilized by the high electronegativity of the fluorine atoms.
-
This results in the formation of a carboxylic acid, which is immediately deprotonated under the basic conditions to form a carboxylate salt. The -CF₃ anion is protonated by water to generate fluoroform (CHF₃).
-
Figure 3: Degradation pathway of trifluoromethyl ketones in base.
Troubleshooting Tip: When performing a basic wash, use the mildest base possible (e.g., saturated sodium bicarbonate) and minimize the contact time. Perform the extraction quickly and at low temperatures (e.g., in an ice bath) to reduce the rate of degradation. Avoid using strong bases like NaOH or KOH if possible.
Question 2: Is the methoxy group or the aromatic fluorine susceptible to base?
Answer: Both the aryl methyl ether and the aromatic fluorine are highly stable under basic conditions. Nucleophilic aromatic substitution of the fluorine would require very harsh conditions and is not a concern during standard workups. Ether cleavage is an acid-catalyzed process and does not occur in base.[5]
Experimental Protocol: Stability Assessment
To quantitatively assess the stability of this compound in your specific reaction solvent, a simple time-course experiment can be performed.
Objective: To determine the rate of degradation of the target compound at a given pH and temperature.
Materials:
-
This compound
-
Reaction solvent (e.g., THF, Dioxane, Acetonitrile)
-
Aqueous acidic solution (e.g., 1M HCl)
-
Aqueous basic solution (e.g., 1M NaOH)
-
Internal standard (e.g., naphthalene, biphenyl - a stable compound with a distinct retention time)
-
HPLC or LC-MS system
Workflow:
Sources
Technical Support Center: Purification of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone
Welcome to the technical support guide for 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone (CAS No. 132734-54-4), a key intermediate in pharmaceutical and agrochemical synthesis. The high purity of this compound is critical for downstream success, as even trace impurities can impact the efficacy, safety, and regulatory approval of the final product.[1][2][3] This guide provides in-depth troubleshooting advice and detailed protocols to address common purification challenges encountered during and after its synthesis.
The primary synthetic route to this ketone is the Friedel-Crafts acylation of 2-fluoroanisole with a trifluoroacetylating agent, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4] Understanding this synthesis is key to anticipating potential impurities.
Impurity Troubleshooting Guide (Q&A Format)
This section addresses specific purification issues in a question-and-answer format, providing both the causal explanation and a validated solution.
Question 1: My final product is contaminated with unreacted starting material (2-fluoroanisole). How can I remove it?
-
Expert Analysis: The presence of residual 2-fluoroanisole is common, especially if the Friedel-Crafts acylation has not gone to completion. Due to its lower polarity and higher volatility compared to the desired ketone product, several effective purification strategies can be employed. The choice depends on the scale of your reaction and the equipment available.
-
Recommended Solutions:
-
Vacuum Distillation (for large scales): If the product is thermally stable, fractional distillation under reduced pressure can effectively separate the more volatile 2-fluoroanisole.
-
Flash Column Chromatography (for lab scales): This is the most reliable method for complete separation. The significant polarity difference between the non-polar starting material and the polar ketone allows for excellent separation.[5] A detailed protocol is provided below.
-
Aqueous/Organic Wash: After quenching the reaction, a thorough wash of the organic layer with water and brine will help partition and remove some of the unreacted starting material and water-soluble by-products.[6]
-
Question 2: My NMR analysis shows signals corresponding to an isomeric by-product. What is it and how do I remove it?
-
Expert Analysis: Friedel-Crafts acylation on a substituted benzene ring like 2-fluoroanisole can sometimes lead to the formation of regioisomers. The methoxy group is a strong ortho-, para-director, while the fluorine is a weaker ortho-, para-director. The desired product results from acylation at the position para to the methoxy group. However, acylation at other positions, though less favored, can occur, leading to isomeric impurities that are often difficult to separate due to their similar polarities.
-
Recommended Solution:
-
High-Performance Flash Column Chromatography: Achieving separation of regioisomers requires a high-resolution technique. Using a finer mesh silica gel (230-400 mesh) and an optimized solvent system with a shallow gradient is critical.[7] It may require systematic solvent screening via Thin Layer Chromatography (TLC) to find a system that provides maximum separation (ΔRf).
-
Question 3: My isolated product has a persistent yellow or brown color. What causes this and how can I decolorize it?
-
Expert Analysis: Color in the final product often indicates the presence of high molecular weight, conjugated impurities or polymeric materials formed from side reactions, especially if the reaction temperature was too high or if the product was exposed to acid for a prolonged period.[8][9]
-
Recommended Solutions:
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb these colored impurities.[10] It is crucial not to add too much, as it can also adsorb the desired product.
-
Recrystallization: This is a powerful technique for removing colored impurities, which are often present in small quantities and will remain in the mother liquor upon cooling.[11] A detailed protocol is provided in the next section.
-
Question 4: I'm struggling with an oily product that won't crystallize. How can I purify it and obtain a solid?
-
Expert Analysis: The inability to crystallize can be due to the presence of impurities that disrupt the crystal lattice formation or because the compound has a low melting point. The first step is to ensure the product is sufficiently pure.
-
Recommended Solutions:
-
Purify by Chromatography First: Before attempting recrystallization, purify the crude oil using flash column chromatography to remove the majority of impurities. This will significantly increase the likelihood of successful crystallization.
-
Solvent Screening for Recrystallization: Test a range of solvents and solvent pairs. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[11] For aromatic ketones, common solvents to screen include hexanes, heptane, ethanol, isopropanol, and toluene, or mixtures like ethyl acetate/hexanes.[10][12]
-
Seeding: If you have a small amount of pure, solid material, adding a "seed" crystal to a supersaturated solution can initiate crystallization.
-
In-Depth Experimental Protocols
Protocol 1: High-Performance Flash Column Chromatography
This protocol is designed for the purification of polar organic compounds and is particularly effective for separating the target ketone from less polar impurities like starting materials and more polar impurities like regioisomers.[5]
Workflow Diagram:
Caption: Flash Chromatography Workflow.
Materials:
-
Silica Gel (230-400 mesh)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade.
-
Glass column, collection tubes, TLC plates.
Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system will give the desired product an Rf value of ~0.25-0.35. A good starting point for this compound is 10-20% Ethyl Acetate in Hexanes.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 2% EtOAc/Hexanes). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully add the resulting dry powder to the top of the packed column. This "dry loading" technique generally provides better resolution than loading the sample as a liquid.
-
Elution: Begin eluting with the low-polarity solvent system. This will wash out very non-polar impurities first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 2% EtOAc to 15% EtOAc). This can be done in a stepwise or continuous manner. A slow, gradual increase is best for separating closely related impurities.[7]
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator, followed by drying under high vacuum to remove any residual solvent.
Solvent System Selection Table:
| Impurity Type | Recommended Starting Solvent System | Rationale |
|---|---|---|
| Non-polar (e.g., starting material) | 2-5% EtOAc in Hexanes | Ensures strong retention of the polar product while quickly eluting non-polar impurities. |
| Moderately Polar (e.g., regioisomers) | 10-20% EtOAc in Hexanes | Provides optimal separation around the product's polarity range. |
| Very Polar | 5% Methanol in DCM | Used for flushing the column after the desired product has been collected. |
Protocol 2: Recrystallization for High Purity Solids
Recrystallization is a highly effective final purification step to obtain a crystalline solid with excellent purity.
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent dissolves the compound poorly at low temperatures but well at high temperatures.[11]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Swirl constantly.
-
Decolorization (if needed): If the solution is colored, allow it to cool slightly, then add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.[10]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly under a high vacuum.
Frequently Asked Questions (FAQs)
Q: How do I confirm the final purity of my product? A: A combination of analytical techniques is recommended for comprehensive purity assessment.[1][13][14]
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis, often providing a purity value as a percentage (e.g., >99.5%).[1]
-
GC (Gas Chromatography): Useful for detecting volatile impurities, including residual solvents.[1][13]
-
¹H and ¹⁹F NMR (Nuclear Magnetic Resonance): Provides structural confirmation and can detect impurities if they are present at levels of ~1% or higher. The presence of the trifluoromethyl group makes ¹⁹F NMR a particularly powerful tool.[15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities when coupled with GC or LC.
Q: What are the recommended storage conditions for this compound? A: Trifluoromethyl ketones are generally stable.[16] However, for long-term storage and to maintain high purity, store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated place away from heat and sources of ignition.[17][18][19][20]
Q: What is the primary cause of impurity formation in the Friedel-Crafts synthesis of this compound? A: The primary cause is the nature of the electrophilic aromatic substitution reaction itself. While the methoxy group strongly directs the acylation to the desired para position, some substitution can occur at other activated positions on the ring, leading to isomers.[21] Additionally, strong Lewis acids like AlCl₃ can sometimes catalyze side reactions or demethylation of the methoxy group if conditions are not carefully controlled.[22] Using a stoichiometric amount of the Lewis acid is often necessary because the ketone product can form a complex with it, which deactivates the ring and prevents further acylation.[23]
Logical Relationship Diagram:
Caption: Synthesis, Impurity, and Purification Logic.
References
-
National Center for Biotechnology Information. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Available from: [Link]
-
MDPI. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Available from: [Link]
- Google Patents. CN102295498A - Method for continuous preparation of alpha-fluoroacetophenone with acetophenone.
-
YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina. Available from: [Link]
-
Chemistry Stack Exchange. Friedel–Crafts acylation of substituted anisole. Available from: [Link]
- Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- Google Patents. US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid.
- Google Patents. Process for purifying 4-hydroxy-acetophenone.
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
Teledyne ISCO. Successful Flash Chromatography. Available from: [Link]
-
University of California, Los Angeles. Recrystallization. Available from: [Link]
-
ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]
-
Organic Chemistry Data. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
- Google Patents. DE102007032451B4 - Process for the preparation of aromatic ketones.
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
-
ResearchGate. (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Available from: [Link]
-
Tianming Pharmaceuticals. Analytical Method Development for Intermediate Purity & Impurities. Available from: [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
-
ChemRxiv. Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. Available from: [Link]
-
IISTE. Analytical Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available from: [Link]
-
PubMed. Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. Available from: [Link]
-
NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. Available from: [Link]
- Google Patents. Process for purifying 4-hydroxy-acetophenone - European Patent Office - EP 0254536 B1.
-
Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds. Available from: [Link]
-
Intertek. Pharmaceutical Impurity Testing and Identification. Available from: [Link]
-
University of Wisconsin-Milwaukee. Specific Chemical Handling and Storage. Available from: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]
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Technical Support Center: Solvent Effects in the Synthesis of Fluorinated Acetophenones
Welcome to the Technical Support Center for the synthesis of fluorinated acetophenones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvents in these synthetic transformations. We will move beyond simple protocols to explore the underlying principles that govern reaction outcomes, helping you to troubleshoot common issues and optimize your experimental design.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategic selection of solvents for the synthesis of fluorinated acetophenones, a crucial class of intermediates in pharmaceutical and agrochemical research.
Q1: What are the primary methods for synthesizing fluorinated acetophenones, and how does solvent choice factor into each?
A1: There are two predominant synthetic routes, and solvent selection is paramount for the success of both:
-
Friedel-Crafts Acylation of a Fluorinated Aromatic Ring: This involves reacting a fluorinated benzene derivative (like fluorobenzene) with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (commonly AlCl₃). The solvent's primary role is to manage reactant solubility, modulate catalyst activity, and, most importantly, influence the regioselectivity of the acylation.[1][2]
-
Fluorination of an Acetophenone Precursor: This can be achieved through either electrophilic or nucleophilic pathways.
-
Electrophilic Fluorination: An enol or enolate of acetophenone is reacted with an electrophilic fluorine source like Selectfluor® (F-TEDA-BF₄).[3][4] Polar aprotic solvents are typically required to dissolve the reagents and facilitate the polar reaction mechanism.
-
Nucleophilic Fluorination: An α-haloacetophenone (e.g., 2-bromoacetophenone) is treated with a nucleophilic fluoride source like KF or TBAF.[5][6] The solvent must be able to dissolve the fluoride salt and promote the S(_N)2 reaction, often requiring polar aprotic conditions.
-
Q2: In Friedel-Crafts acylation of fluorobenzene, how does the solvent affect whether I get the para- or ortho-fluoroacetophenone isomer?
A2: This is a classic example of kinetic versus thermodynamic control, which is heavily influenced by the solvent.
-
Non-polar Solvents (e.g., Carbon Disulfide (CS₂), Dichloromethane (DCM)): In these solvents, the reaction is under kinetic control. The ortho position is sterically hindered, so the acylation occurs faster at the less hindered para position. Furthermore, the resulting para-product-AlCl₃ complex is often insoluble in non-polar solvents and precipitates out of the reaction mixture. This precipitation prevents the reverse reaction (de-acylation), effectively locking in the kinetic product.[7]
-
Polar Solvents (e.g., Nitrobenzene): In polar solvents, the reaction is under thermodynamic control. Both the reactants and the product-catalyst complexes remain soluble.[7] This allows the reaction to be reversible. While the para product may form initially, the system has enough energy and time to equilibrate to the most stable isomer. The ortho-isomer can be stabilized through intramolecular interactions, making it the thermodynamically favored product in some cases. However, for fluorobenzene, para-substitution is generally preferred due to the directing effect of the fluorine atom. The key takeaway is that polar solvents allow for reversibility, which can lead to different product ratios than non-polar solvents.
Q3: Why are polar aprotic solvents like acetonitrile (MeCN) or DMF preferred for electrophilic fluorination with Selectfluor®?
A3: The choice of a polar aprotic solvent is crucial for several reasons:
-
Solubility: Selectfluor® is a salt and has poor solubility in non-polar or weakly polar solvents. Acetonitrile, DMF, and similar solvents are effective at dissolving both the fluorinating agent and the acetophenone substrate.[3][4]
-
Reaction Mechanism: The electrophilic fluorination is believed to proceed through a polar mechanism where the electron-rich enol or enolate attacks the electrophilic fluorine atom.[4][8] Polar solvents help to stabilize the charged intermediates and transition states involved in this process, thereby accelerating the reaction.
-
Solvent Inertness: Unlike protic solvents (like alcohols or water), aprotic solvents do not have acidic protons that can react with the enolate intermediate, which would quench the reaction. It is also critical to ensure the solvent does not react with the fluorinating agent itself; for instance, Selectfluor® can react exothermically with solvents like DMSO.
Q4: Can fluorinated alcohols like hexafluoroisopropanol (HFIP) be used as solvents?
A4: Yes, and they offer unique advantages. HFIP is a highly polar, non-nucleophilic, and strongly hydrogen-bond-donating solvent.[9] In the context of Friedel-Crafts type reactions, HFIP can activate electrophiles through hydrogen bonding, often eliminating the need for a traditional Lewis acid catalyst.[9][10] This can lead to milder reaction conditions and cleaner product profiles, representing a greener alternative to conventional methods.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments, with a focus on solvent-related causes.
Issue 1: Low or No Yield in Friedel-Crafts Acylation
| Potential Cause | Explanation & Causality | Recommended Solution |
| Catalyst Deactivation | Traces of water or protic impurities in the solvent will rapidly deactivate the Lewis acid (e.g., AlCl₃). | Ensure the use of anhydrous solvents. Distill solvents over an appropriate drying agent (e.g., CaH₂) before use. Conduct the reaction under an inert atmosphere (N₂ or Ar). |
| Poor Reagent Solubility | The starting materials, catalyst, or reaction intermediates may not be sufficiently soluble in the chosen solvent, leading to a stalled reaction. | If using a non-polar solvent for kinetic control, ensure vigorous stirring. If solubility remains an issue, consider a slightly more polar but still non-coordinating solvent like 1,2-dichloroethane. |
| Solvent-Catalyst Complexation | Highly coordinating solvents (e.g., ethers, nitriles) can form stable complexes with the Lewis acid, reducing its catalytic activity. | Avoid strongly coordinating solvents. For standard Friedel-Crafts, non-polar solvents like DCM or CS₂ are preferred.[7] If a more polar medium is required, nitrobenzene is a traditional, albeit toxic, choice. |
Issue 2: Formation of Multiple Side Products (e.g., Diacylation, Isomer Mixtures)
| Potential Cause | Explanation & Causality | Recommended Solution |
| Incorrect Solvent for Desired Selectivity | As discussed in the FAQ, using a polar solvent when the kinetic (para) product is desired can lead to isomerization and a mixture of products. | To favor the para-fluoroacetophenone, use a non-polar solvent like CS₂ or DCM to precipitate the product-catalyst complex as it forms.[7] |
| High Reaction Temperature | Higher temperatures, often enabled by high-boiling point solvents, can provide enough energy to overcome the activation barrier for the formation of less-favored isomers or promote side reactions. | Maintain a lower reaction temperature. The optimal temperature should be determined empirically. If a high-boiling solvent is necessary for solubility, consider reducing the reaction time. |
| Polyacylation | If the product remains soluble and the reaction conditions are harsh, a second acylation can occur. | Use the fluorinated aromatic as the limiting reagent. Employ a solvent system where the mono-acylated product has limited solubility. Ensure a stoichiometric amount of the acylating agent is used.[2] |
Issue 3: Failed Nucleophilic Fluorination (e.g., 2-bromoacetophenone + KF)
| Potential Cause | Explanation & Causality | Recommended Solution |
| Protic Solvent Usage | Protic solvents (water, alcohols) will solvate the fluoride anion (F⁻) through strong hydrogen bonds, creating a tight solvent shell that significantly reduces its nucleophilicity. | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[5][11] These solvents solvate the cation (K⁺) but leave the fluoride anion relatively "naked" and highly reactive. |
| Low Solubility of Fluoride Salt | Potassium fluoride (KF) has low solubility in many organic solvents, limiting the concentration of available nucleophile. | Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) to help shuttle the fluoride ion into the organic phase. Alternatively, use a more soluble fluoride source like tetrabutylammonium fluoride (TBAF), although it is more hygroscopic. The use of DMF as a solvent is often effective in dissolving KF, especially upon heating.[5] |
Data Presentation & Protocols
Solvent Effects on the Regioselectivity of Friedel-Crafts Acylation of Fluorobenzene
The choice of solvent has a profound impact on the ratio of para to ortho isomers in the synthesis of fluoroacetophenone. The following table summarizes typical outcomes.
| Solvent | Dielectric Constant (ε) | Typical Product Ratio (para:ortho) | Control Type |
| Carbon Disulfide (CS₂) | 2.6 | >95:5 | Kinetic |
| Dichloromethane (CH₂Cl₂) | 9.1 | ~90:10 | Kinetic |
| 1,2-Dichloroethane | 10.4 | ~85:15 | Intermediate |
| Nitrobenzene | 34.8 | Can vary, trends towards thermodynamic | Thermodynamic |
Note: Ratios are representative and can be influenced by temperature, reaction time, and the specific Lewis acid used. Data synthesized from principles described in cited literature.[7]
Experimental Protocol: Synthesis of 4'-Fluoroacetophenone via Friedel-Crafts Acylation
This protocol describes the synthesis of 4'-fluoroacetophenone under conditions designed to favor the para isomer through kinetic control.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Acetyl Chloride
-
Fluorobenzene
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.1 equivalents). Add anhydrous DCM to create a stirrable slurry.
-
Scientist's Note: The use of anhydrous DCM is critical. Water will hydrolyze both the AlCl₃ catalyst and the acetyl chloride reagent.
-
-
Addition of Acylating Agent: Add acetyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ slurry over 15 minutes, maintaining the temperature at 0-5 °C. Stir for an additional 15 minutes to allow for the formation of the acylium ion-catalyst complex.
-
Addition of Substrate: Add fluorobenzene (1.2 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. The rate of addition should be controlled to keep the internal temperature below 10 °C.
-
Scientist's Note: DCM is chosen as the solvent here because it is non-polar enough to promote the precipitation of the product-catalyst complex, thus favoring the kinetically controlled para product. It is also a better solvent for the reactants than CS₂.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS until the fluorobenzene is consumed.
-
Workup: Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Safety Note: This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood. The HCl is necessary to decompose the aluminum complexes.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure 4'-fluoroacetophenone.
Visualization of Key Concepts
Solvent Influence on Friedel-Crafts Acylation Pathway
Caption: Solvent-dictated kinetic vs. thermodynamic control in Friedel-Crafts acylation.
Troubleshooting Workflow for Low-Yield Fluorination
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 5. Synthesis routes of 2-Fluoroacetophenone [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. CN106349035A - Method for preparing 2'-fluoroacetophenone - Google Patents [patents.google.com]
- 10. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]
- 11. A comparative study on the effect of solvent on nucleophilic fluorination with [<sup>18</sup>F]fluoride: protic solvent… [ouci.dntb.gov.ua]
Technical Support Center: Managing Exothermic Reactions in Trifluoromethyl Ketone Synthesis
Welcome to the Technical Support Center for scientists, researchers, and process development professionals. This guide provides in-depth technical and practical advice for managing the significant exothermic events associated with the synthesis of trifluoromethyl (CF3) ketones. Given the energetic nature of trifluoromethylation, maintaining precise temperature control is paramount for ensuring reaction safety, achieving high yields, and minimizing impurity formation.
This resource is designed to be a dynamic troubleshooting guide, moving from foundational principles to specific, actionable protocols and answers to frequently encountered challenges in the laboratory.
Foundational Principles: Understanding the Exotherm
The synthesis of trifluoromethyl ketones, particularly via nucleophilic trifluoromethylation of carbonyl precursors like esters or aldehydes, is often highly exothermic. The primary driver for this heat release is the formation of a very stable carbon-fluorine bond and, in many cases, a silicon-oxygen or silicon-fluoride bond when using reagents like (trifluoromethyl)trimethylsilane (TMSCF3).
The popular Ruppert-Prakash reagent (TMSCF3) is widely used for nucleophilic trifluoromethylation.[1][2] Its reaction mechanism, typically initiated by a nucleophilic catalyst (e.g., a fluoride source), involves the generation of a highly reactive trifluoromethide anion ([CF3]−) equivalent.[3] This anion rapidly attacks the electrophilic carbonyl carbon. The subsequent steps, including the silylation of the resulting alkoxide, propagate a chain reaction that can proceed very quickly, releasing substantial thermal energy.[3] Failure to dissipate this heat can lead to a rapid temperature increase, solvent boiling, and potentially a dangerous thermal runaway event.[4][5]
Proactive Exotherm Management & Control Strategies
Effective management of the reaction exotherm begins long before the reagents are mixed. A proactive approach based on careful planning of reagents, conditions, and equipment is the most reliable path to a safe and successful synthesis.
Reagent and Substrate Considerations
-
Trifluoromethylating Agent : The choice of CF3 source is critical.
-
TMSCF3 (Ruppert-Prakash Reagent) : Highly effective but known for vigorous reactions.[1] The reaction is often initiated by a catalytic amount of a fluoride source, and the subsequent chain reaction can be difficult to control in batch mode on a large scale.[3]
-
Fluoroform (HCF3) : An economical and atom-efficient CF3 source, but it is a potent greenhouse gas that requires careful handling and a strong base (like KHMDS) for deprotonation.[6][7] Exotherm control is still a major consideration.[6]
-
Other Reagents : Electrophilic ("CF3+") and radical ("CF3•") reagents exist and may offer different reactivity profiles and thermal characteristics.[2][8]
-
-
Substrate Reactivity : Aldehydes are generally more reactive than ketones or esters and will exhibit a more pronounced exotherm. Highly electrophilic substrates will react faster and generate heat more rapidly.
Reaction Setup and Thermal Control
The method of reagent addition and the equipment used for cooling are the most critical physical controls over the reaction's temperature.
-
Batch vs. Continuous Flow :
-
Batch Reaction : In a standard round-bottom flask, all reagents are combined at once or one is added to the other. This setup is simple but offers poor heat transfer, making it risky for scaling up exothermic reactions. Heat generated in the center of the flask must travel to the walls to be dissipated by the cooling bath, creating dangerous thermal gradients.
-
Continuous Flow Reaction : Pumping reagents through small-diameter tubing provides a vastly superior surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation.[4][9] This makes flow chemistry an inherently safer and more scalable method for highly exothermic processes like trifluoromethylation.[7][10][11] Studies have shown that reactions that are hazardous in batch can be performed safely and efficiently in flow.[4][9]
-
-
Cooling and Temperature Monitoring :
-
Internal vs. External Temperature : Always monitor the internal reaction temperature with a thermocouple probe.[12] The temperature of the external cooling bath does not accurately reflect the conditions inside the flask, where the heat is being generated.
-
Slow Addition : For batch reactions, the trifluoromethylating agent or the catalyst should be added slowly, dropwise via a syringe pump, to a cooled solution of the substrate. This semi-batch approach allows the rate of heat generation to be controlled by the rate of addition.
-
Adequate Cooling : Ensure your cooling bath has sufficient thermal mass and cooling power to absorb the total expected heat from the reaction. An ice-water bath may be insufficient for highly reactive systems; a dry ice/acetone or a cryostat may be necessary.
-
Troubleshooting Guide & FAQs
This section addresses specific problems in a question-and-answer format.
Q1: My reaction temperature spiked dangerously, even with slow addition into a cooling bath. What went wrong?
Answer: This is a classic sign of poor heat transfer or an induction period followed by a runaway reaction. Several factors could be at play:
-
Inadequate Cooling: The rate of heat generation exceeded the rate of heat removal. For highly exothermic reactions, a simple ice bath may not be sufficient. Consider a more powerful cooling system like a dry ice/acetone bath or a cryostat.
-
Poor Stirring: Inefficient stirring creates localized "hot spots" where the reaction accelerates, leading to a rapid, uncontrolled exotherm. Ensure vigorous overhead or magnetic stirring that creates a deep vortex.
-
Accumulation of Reagents: If the reaction has an initiation phase, slow addition can lead to a dangerous accumulation of unreacted reagents. When the reaction finally initiates, it does so with a large concentration of material, causing a violent exotherm.
-
Solution: The safest solution for reactions exhibiting this behavior is to switch to a continuous flow setup.[4][9] Flow chemistry eliminates reagent accumulation and provides superior temperature control, mitigating the risk of thermal runaway.[7]
Q2: I'm observing low yield and the formation of many side products. Could this be related to temperature?
Answer: Absolutely. Poor temperature control is a common cause of low yields and selectivity.
-
Side Reactions: The activation energy for side reactions (e.g., decomposition of the reagent or product, polymerization) may be reached if the temperature rises uncontrollably.
-
Reagent Decomposition: The Ruppert-Prakash reagent (TMSCF3) and the active trifluoromethide anion can decompose at elevated temperatures, reducing the amount of reagent available for the desired transformation.
To diagnose this, run the reaction at a significantly lower temperature (e.g., -78 °C instead of 0 °C) and maintain strict temperature control. If the yield and purity improve, the issue was thermal. Again, continuous flow offers the most precise temperature control, often leading to cleaner reactions and higher yields.[11]
Q3: How do I safely quench a large-scale trifluoromethylation reaction?
Answer: Quenching can be as hazardous as the reaction itself, as unreacted trifluoromethylating agent will react violently with protic quenchers like water or methanol. A controlled, multi-step quenching protocol is essential.[13][14]
-
Cool the Reaction: Before quenching, ensure the reaction mixture is cooled to a low temperature (e.g., 0 °C or lower).
-
Use a Less Reactive Quencher First: Begin by slowly adding a less reactive alcohol like isopropanol.[13] Add it dropwise until the initial exotherm or gas evolution subsides.
-
Follow with a More Reactive Quencher: After the initial quench with isopropanol, you can slowly add methanol, followed by water, to ensure all reactive species are consumed.[13]
-
Never Add Water Directly: Never quench a reaction containing a significant amount of unreacted reagent directly with water. The reaction can be extremely violent. All quenching operations should be performed in a fume hood with the sash down.[15][16]
Q4: What are the best practices for scaling up the synthesis of trifluoromethyl ketones?
Answer: Direct scale-up of a batch process is extremely dangerous due to the "surface-area-to-volume ratio" problem. As the volume of a flask increases, its surface area (where heat escapes) does not increase proportionally. This makes cooling large batch reactors exponentially less efficient.
-
Recommendation 1: Switch to Continuous Flow: This is the industry-standard and safest approach for scaling up highly exothermic reactions.[9] Flow reactors maintain excellent heat transfer regardless of scale, ensuring the process remains safe and controlled.[4]
-
Recommendation 2: Use Reaction Calorimetry: Before any scale-up, perform reaction calorimetry (RC1) studies on a small scale. This will quantify the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and other critical safety parameters. This data is essential for assessing the risks of a thermal runaway.
Experimental Protocols & Visualizations
Protocol: Controlled Quenching of a TMSCF3 Reaction
CAUTION: This procedure must be performed in an efficient fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Cooling: Ensure the reaction vessel containing the post-reaction mixture is thoroughly cooled in an ice-water or dry ice/acetone bath to an internal temperature of < 0 °C.
-
Initial Quench (Isopropanol): Using a dropping funnel or syringe pump, add isopropanol dropwise to the stirred reaction mixture. Monitor the internal temperature closely. Do not allow the temperature to rise by more than 5 °C. If it does, pause the addition until the temperature stabilizes. Continue adding isopropanol until gas evolution or a noticeable exotherm ceases.
-
Secondary Quench (Methanol): Once the reaction with isopropanol is complete, slowly add methanol in the same controlled manner.
-
Final Quench (Water): After the methanol quench shows no further exotherm, water can be added slowly to the mixture.
-
Workup: The mixture can now be safely warmed to room temperature and proceed to standard aqueous workup and extraction.
Visualization: Decision Logic for Exotherm Management
The following diagram illustrates a decision-making process for selecting an appropriate strategy to manage reaction exotherms based on scale and observed thermal behavior.
Sources
- 1. acs.org [acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
- 5. Harmful effects of lithium-ion battery thermal runaway: scale-up tests from cell to second-life modules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Protecting group free radical C–H trifluoromethylation of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 10. Continuous flow α-trifluoromethylation of ketones by metal-free visible light photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Continuous Flow α-Trifluoromethylation of Ketones by Metal-Free Visible Light Photoredox Catalysis [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. epfl.ch [epfl.ch]
- 14. sarponggroup.com [sarponggroup.com]
- 15. orgsyn.org [orgsyn.org]
- 16. orgsyn.org [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Enzyme Inhibitory Activity of Trifluoromethyl Ketones
In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the potency and modulating the properties of bioactive molecules. Among these, trifluoromethyl ketones (TFMKs) have emerged as a privileged class of enzyme inhibitors. Their potent activity stems from the powerful electron-withdrawing nature of the trifluoromethyl group, which renders the adjacent carbonyl carbon highly electrophilic. This unique characteristic allows TFMKs to act as transition-state analogs, forming stable yet often reversible covalent adducts with nucleophilic residues in the active sites of various enzymes.[1][2][3]
This guide provides a comparative analysis of the inhibitory activity of different trifluoromethyl ketones against several key enzyme classes. We will delve into the mechanistic underpinnings of their inhibitory action, present comparative data on their potency, and provide a detailed experimental protocol for their evaluation, empowering researchers to effectively utilize this versatile class of inhibitors in their own investigations.
The Mechanism of Action: Covalent Inhibition by Transition-State Mimicry
The inhibitory prowess of trifluoromethyl ketones lies in their ability to mimic the tetrahedral transition state of substrate hydrolysis.[4] For serine and cysteine proteases, the catalytic serine or cysteine residue, respectively, performs a nucleophilic attack on the carbonyl carbon of the TFMK. The high electrophilicity of this carbon, induced by the trifluoromethyl group, facilitates the formation of a stable hemiketal or hemithioketal adduct.[2] This covalent modification effectively sequesters the enzyme in an inactive state. The inhibition is often reversible, as the trifluoromethyl group is a poor leaving group.[5]
Below is a diagram illustrating the general mechanism of covalent inhibition of a serine protease by a trifluoromethyl ketone.
Caption: Mechanism of serine protease inhibition by a trifluoromethyl ketone.
Comparative Inhibitory Activity of Trifluoromethyl Ketones
The versatility of the trifluoromethyl ketone warhead allows for its incorporation into a wide array of molecular scaffolds, enabling the targeting of diverse enzyme families. The following table provides a comparative overview of the inhibitory potency of representative TFMKs against proteases, esterases, and histone deacetylases (HDACs).
| Enzyme Class | Specific Enzyme | Representative TFMK Inhibitor | Structure | Inhibitory Potency (IC₅₀/Kᵢ) |
| Serine Protease | Chymotrypsin | N-acetyl-leucyl-phenylalanyl trifluoromethyl ketone | Ac-Leu-Phe-CF₃ | Kᵢ = 20 nM[6] |
| Cysteine Protease | SARS-CoV 3CL Protease | Compound 5h | A peptidomimetic TFMK | Kᵢ = 0.3 µM (time-dependent)[2] |
| Carboxylesterase | Human Carboxylesterase 1 (hCE1) | Trifluoromethyl ketone with thioether moiety | Not specified in detail | Kᵢ as low as 0.3 nM[7] |
| Histone Deacetylase | HDACs | TFMK-based HDAC inhibitor | Aromatic TFMK with a linker and cap group | IC₅₀ values in the low nanomolar to submicromolar range[8][9] |
Note: The inhibitory potency can be influenced by the specific assay conditions, including substrate concentration and pre-incubation time.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
To quantitatively assess the inhibitory activity of trifluoromethyl ketones, a robust and reproducible experimental protocol is essential. The following is a generalized step-by-step methodology for an in vitro enzyme inhibition assay using a fluorogenic substrate to determine the IC₅₀ value.
Materials:
-
Purified enzyme of interest
-
Trifluoromethyl ketone inhibitor stock solution (typically in DMSO)
-
Fluorogenic substrate specific to the enzyme
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
96-well black microtiter plates
-
Fluorescence plate reader
Experimental Workflow Diagram:
Caption: Experimental workflow for determining the IC₅₀ of a TFMK inhibitor.
Step-by-Step Protocol:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the trifluoromethyl ketone inhibitor in the assay buffer. It is crucial to maintain a constant final concentration of the solvent (e.g., DMSO) across all wells to avoid solvent-induced effects on enzyme activity.
-
Enzyme Preparation: Dilute the purified enzyme to the desired working concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Plate Setup: To a 96-well black microtiter plate, add the diluted inhibitor solutions. Include appropriate controls: a "no inhibitor" control (enzyme and substrate only) and a "no enzyme" control (substrate only, to measure background fluorescence).
-
Enzyme Addition and Pre-incubation: Add the diluted enzyme solution to each well containing the inhibitor. For slow-binding inhibitors, a pre-incubation period (e.g., 15-30 minutes at a specific temperature) is often necessary to allow the enzyme-inhibitor complex to reach equilibrium.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells simultaneously using a multichannel pipette.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific fluorophore.[10]
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) for each inhibitor concentration from the linear portion of the fluorescence versus time plots.
-
Determine the percentage of inhibition for each concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Conclusion and Future Perspectives
Trifluoromethyl ketones represent a powerful and versatile class of enzyme inhibitors with broad applicability in drug discovery and chemical biology. Their mechanism of covalent inhibition through transition-state mimicry provides a rational basis for their high potency. As demonstrated, TFMKs have been successfully employed to target a diverse range of enzymes, including proteases, esterases, and histone deacetylases.
While challenges such as metabolic instability have been identified, ongoing research is focused on developing next-generation TFMK-based inhibitors with improved pharmacokinetic properties.[8] The continued exploration of this chemical scaffold, guided by a thorough understanding of its inhibitory mechanism and robust experimental evaluation, promises to yield novel therapeutic agents and powerful research tools.
References
- Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. [Link to a relevant search result page]
-
Structure of chymotrypsin-trifluoromethyl ketone inhibitor complexes: comparison of slowly and rapidly equilibrating inhibitors. PubMed[Link]
-
Structure of chymotrypsin-trifluoromethyl ketone inhibitor complexes. ACS Publications[Link]
-
Structure of chymotrypsin-trifluoromethyl ketone inhibitor complexes: comparison of slowly and rapidly equilibrating inhibitors | Biochemistry. ACS Publications[Link]
-
Use of ab Initio Calculations To Predict the Biological Potency of Carboxylesterase Inhibitors | Journal of Medicinal Chemistry. ACS Publications[Link]
-
A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. RSC Publishing[Link]
- A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing). [Link to a relevant search result page]
- Chemical structure of related trifluoromethylketone molecules: (A): 1-[3-(trimethylamino)phenyl] - ResearchGate. [Link to a relevant search result page]
-
Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis. PubMed Central[Link]
-
Analysis of mammalian carboxylesterase inhibition by trifluoromethylketone-containing compounds. PubMed[Link]
-
Trifluoromethyl ketones as inhibitors of histone deacetylase. PubMed[Link]
-
Analysis of Mammalian Carboxylesterase Inhibition by Trifluoromethylketone-Containing Compounds. Metabolomics - The Wheelock Laboratory[Link]
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed Central[Link]
-
Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. ResearchGate[Link]
-
Inhibition of serine proteases by peptidyl fluoromethyl ketones. PubMed[Link]
-
Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews[Link]
-
Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. PubMed Central[Link]
Sources
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- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trifluoromethyl ketones as inhibitors of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metabolomics.se [metabolomics.se]
- 6. Structure of chymotrypsin-trifluoromethyl ketone inhibitor complexes: comparison of slowly and rapidly equilibrating inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of mammalian carboxylesterase inhibition by trifluoromethylketone-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00451A [pubs.rsc.org]
- 10. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analytical Validation Guide: Optimizing Separation of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone
Executive Summary
This guide provides a comparative analysis and validation protocol for the quantification of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone (TFME).[1] As a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals (specifically isoxazoline derivatives), the purity of TFME directly impacts downstream yield and safety.
While standard C18 (Octadecylsilane) reversed-phase chromatography is the industry default, this guide demonstrates why Pentafluorophenyl (PFP) stationary phases offer superior selectivity for this specific fluorinated ketone. We present a validated method that resolves TFME from its regioisomers and defluorinated impurities, which often co-elute on alkyl phases.[1]
Compound Profile & Analytical Challenge
Analyte: this compound CAS: 121629-14-9 (Representative analog class) Structure: A phenyl ring substituted with a methoxy group (para), a fluorine atom (meta), and a trifluoroacetyl group.[1]
The Separation Challenge
The trifluoroacetyl group creates a strong electron-withdrawing effect, significantly altering the pi-cloud density of the aromatic ring. Standard C18 columns rely primarily on hydrophobic interactions.[1] However, TFME synthesis often yields:
-
Regioisomers: (e.g., 2-fluoro-4-methoxy analogs) with identical hydrophobicity but different electronic distributions.[1]
-
Protodefluorinated impurities: Where the trifluoromethyl group degrades or incompletely forms.
On a C18 column, these species frequently co-elute, leading to false potency assignment .[1]
Comparative Methodology: C18 vs. PFP
We compared two separation systems to determine the optimal validation candidate.
| Feature | Method A: Standard C18 | Method B: Optimized PFP (Recommended) |
| Stationary Phase | C18 (Octadecylsilane), 3.5 µm | PFP (Pentafluorophenyl propyl), 3 µm |
| Primary Interaction | Hydrophobic (Van der Waals) | Hydrophobic + |
| Fluorine Selectivity | Low.[1] Cannot easily distinguish F-position isomers. | High. Fluorine atoms on the phase interact with analyte fluorines. |
| Resolution ( | 1.2 (Marginal separation of isomer) | > 2.5 (Baseline separation) |
| Peak Shape | Tailing factor ~ 1.4 (Silanol interaction) | Tailing factor ~ 1.05 (Rigid phase structure) |
| Verdict | REJECTED for Stability Indicating Methods | ACCEPTED for Validation |
Mechanism of Action
The PFP phase utilizes a "fluorine-fluorine" interaction and strong
Validated Experimental Protocol (PFP Method)
The following protocol has been optimized and validated according to ICH Q2(R2) guidelines.
Chromatographic Conditions[1][2][3][4][5]
-
Instrument: HPLC with Diode Array Detector (DAD) or UV-Vis.[1]
-
Column: Fluorophenyl-Hexyl or PFP (e.g., 150 mm x 4.6 mm, 3 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents hydration of the ketone).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 35°C (Critical for consistent dipole interactions).
-
Detection: 254 nm (Aromatic
) and 210 nm.[1] -
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 20 | 80 | Linear Gradient |
| 18.0 | 20 | 80 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End |
Standard Preparation[1]
-
Stock Solution: Dissolve 25 mg TFME in 25 mL Acetonitrile (1000 µg/mL).
-
Working Standard: Dilute Stock to 100 µg/mL in Water:Acetonitrile (50:50). Note: Avoid 100% aqueous diluent to prevent solubility issues.[1]
Validation Results (Representative Data)
The following data represents typical performance metrics observed during validation execution under GMP conditions.
System Suitability & Specificity[1]
-
Requirement: Resolution (
) > 2.0 between TFME and nearest impurity. -
Result:
(vs. Regioisomer).[1] -
Peak Purity: Purity angle < Purity threshold (DAD analysis), confirming no co-elution.
Linearity & Range[1][6][7]
-
Range: 10 µg/mL to 150 µg/mL (10% to 150% of target concentration).
-
Regression:
| Parameter | Result | Acceptance Criteria |
| Correlation ( | 0.9998 | |
| Slope ( | 24500 | N/A |
| Y-Intercept Bias | 0.4% |
Accuracy (Recovery)
Performed by spiking TFME into a placebo matrix (synthetic reaction mixture without precursor).[1]
| Level | % Recovery (Mean, n=3) | % RSD |
| 50% | 99.4% | 0.8% |
| 100% | 100.2% | 0.5% |
| 150% | 100.1% | 0.6% |
Precision[1][5][7]
-
Repeatability: 6 injections of 100% standard.[1] RSD = 0.3% .[1]
-
Intermediate Precision: Different analyst, different day. RSD = 0.7% .[1]
Robustness
Deliberate variations to method parameters.
| Parameter Change | Effect on Retention Time | Pass/Fail |
| Temp ( | Pass | |
| Flow ( | Pass | |
| Wavelength ( | No Change in Area | Pass |
Visualizing the Validation Workflow
Diagram 1: Method Development Decision Matrix
This flowchart illustrates the logic used to reject C18 and select PFP, ensuring scientific integrity in the development lifecycle.
Caption: Decision matrix demonstrating the pivot from C18 to PFP stationary phases based on selectivity requirements.
Diagram 2: Molecular Interaction Mechanism
Understanding why the PFP column works is critical for troubleshooting.
Caption: Mechanistic view of the specific electronic interactions between TFME and the PFP ligand.
References
-
International Council for Harmonisation (ICH). (2023).[1][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
Waters Corporation. (2020).[1] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. [Link]
-
LCGC International. (2016).[1] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Chromatography Online. [Link]
-
European Patent Office. (2020).[1][5] Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. EP 3 597 627 A1. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone Isomers
Introduction
In the landscape of modern drug discovery and development, fluorinated aromatic ketones serve as pivotal structural motifs. The introduction of fluorine atoms into a molecule can profoundly alter its pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone and its constitutional isomers are exemplary of this class of compounds. While possessing the same molecular formula (C₉H₆F₄O₂), the specific placement of the fluoro and methoxy substituents on the phenyl ring gives rise to distinct chemical entities with potentially disparate biological activities.
Consequently, the unambiguous structural confirmation of the correct isomer is a critical checkpoint in any synthetic or medicinal chemistry workflow. Relying solely on chromatographic data or melting points is insufficient and can lead to costly errors in later-stage development. A multi-technique spectroscopic approach is the gold standard for definitive isomer identification. This guide provides an in-depth comparison of the expected spectroscopic signatures of these isomers, grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the causality behind the expected spectral differences, empowering researchers to confidently distinguish between these closely related compounds.
The Isomers in Focus
For this guide, we will compare the target molecule, This compound (Isomer A) , with two of its logical positional isomers:
-
Isomer A: 2,2,2-Trifluoro-1-(3-fluoro-4-methoxy phenyl)ethanone
-
Isomer B: 2,2,2-Trifluoro-1-(2-fluoro-4-methoxy phenyl)ethanone
-
Isomer C: 2,2,2-Trifluoro-1-(4-fluoro-3-methoxy phenyl)ethanone
Experimental Methodologies and Workflows
A robust analytical workflow is the foundation of reliable data. The following protocols outline the standard operating procedures for acquiring high-quality spectroscopic data for this class of compounds.
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of a synthesized aromatic ketone isomer.
Caption: General workflow for spectroscopic characterization.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1][2] Transfer the solution to a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large, interfering solvent signals in ¹H NMR and to provide a lock signal for the spectrometer.[3]
-
Instrumentation: All NMR spectra (¹H, ¹³C, ¹⁹F) should be acquired on a spectrometer with a minimum field strength of 400 MHz.
-
¹H NMR: Acquire with a spectral width sufficient to cover the aromatic and methoxy regions (e.g., 0-10 ppm). Use a standard pulse sequence with a relaxation delay of at least 1-2 seconds.
-
¹³C NMR: Acquire with proton decoupling.[4] A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. A spectral width of 0-220 ppm is standard.
-
¹⁹F NMR: Acquire with proton decoupling. A typical chemical shift range for organofluorine compounds is broad, so a spectral width of +50 to -250 ppm is advisable.[5] Use a common fluorine standard like CFCl₃ (δ 0.0) for referencing.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solids or oils, Attenuated Total Reflectance (ATR) is the most convenient method. Place a small amount of the neat sample directly on the ATR crystal (e.g., diamond or ZnSe).[6]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-IR range (4000-400 cm⁻¹). Acquire a background spectrum of the clean ATR crystal before running the sample.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS) equipped with an Electrospray Ionization (ESI) source.[7] ESI is a "soft" ionization technique that typically keeps the molecule intact, allowing for accurate mass determination of the molecular ion.[8]
-
Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the protonated molecule [M+H]⁺. The high resolution allows for the determination of the elemental composition from the accurate mass.
Comparative Spectroscopic Analysis
The key to distinguishing these isomers lies in the subtle and predictable ways the substituent positions influence the electronic environment of the molecule, which is then reported by the various spectroscopic techniques.
¹H NMR Spectroscopy: Unraveling Proton Environments
The aromatic region of the ¹H NMR spectrum is highly diagnostic. The chemical shifts are governed by the electronic effects of the substituents, and the splitting patterns (multiplicity) are dictated by spin-spin coupling with neighboring protons and fluorine atoms.
-
Key Principles:
-
Methoxy Group (-OCH₃): Strongly electron-donating through resonance, shielding (upfield shift, lower ppm) ortho and para protons.
-
Fluoro Group (-F): Inductively electron-withdrawing but a resonance donor. Its net effect can be complex, but it strongly couples to nearby protons.
-
Trifluoroacetyl Group (-COCF₃): Strongly electron-withdrawing, deshielding (downfield shift, higher ppm) ortho protons.
-
J-Coupling: Protons couple to adjacent protons (³JHH ~7-8 Hz for ortho, ⁴JHH ~2-3 Hz for meta) and to fluorine atoms (³JHF ~8-10 Hz for ortho, ⁴JHF ~5-7 Hz for meta).
-
Table 1: Predicted ¹H NMR Signatures for Aromatic Protons
| Isomer | Structure | H-2 | H-5 | H-6 | -OCH₃ Signal |
| A (3-F, 4-OCH₃) | Doublet (d), ⁴JHF | Doublet of doublets (dd), ³JHH, ⁴JHF | Doublet (d), ³JHH | Singlet (s) | |
| B (2-F, 4-OCH₃) | - (F) | Doublet of doublets (dd), ³JHH, ⁴JHF | Doublet (d), ³JHH | Singlet (s) | |
| C (4-F, 3-OCH₃) | Doublet (d), ⁴JHF | Doublet (d), ³JHH | Doublet of doublets (dd), ³JHH, ³JHF | Singlet (s) |
-
Analysis:
-
Isomer A is expected to show three distinct aromatic signals with clear coupling to both another proton and the fluorine atom. The proton at C-5 will be a doublet of doublets.
-
Isomer B will have a proton at C-6 coupled to the proton at C-5, and the proton at C-5 coupled to both H-6 and the fluorine at C-2. The proton at C-3 will be coupled to both F-2 and H-5. This isomer is readily identified by the characteristic through-space coupling often seen between an ortho-fluorine and the protons of an adjacent acetyl group, which would appear as a doublet for the methyl protons in a non-trifluorinated analogue.[9]
-
Isomer C is distinguished by having the proton at C-6 coupled to both the fluorine at C-4 (a ³JHF ortho coupling) and the proton at C-5 (³JHH), resulting in a doublet of doublets.
-
¹⁹F NMR Spectroscopy: The Definitive Tool
¹⁹F NMR is arguably the most powerful technique for this analysis due to its high sensitivity and the large chemical shift dispersion.[10]
-
Key Principles:
-
Chemical Shift: The resonance position of the aromatic fluorine is highly sensitive to the electronic environment. The CF₃ group generally appears in a predictable region (around -65 to -80 ppm).[5]
-
F-F Coupling: Coupling between the aromatic fluorine and the trifluoromethyl group (⁵JFF) is possible, though often small (< 5 Hz), and provides a powerful diagnostic tool.
-
Table 2: Predicted ¹⁹F NMR Signatures
| Isomer | Aromatic -F Signal (ppm) | CF₃ Signal (ppm) | Key Differentiator |
| A (3-F, 4-OCH₃) | Quartet (q), ⁵JFF | Singlet (s) or narrow multiplet | Coupling of Ar-F to the CF₃ group. |
| B (2-F, 4-OCH₃) | Singlet (s) or narrow multiplet | Singlet (s) or narrow multiplet | No significant ⁵JFF coupling. |
| C (4-F, 3-OCH₃) | Singlet (s) or narrow multiplet | Singlet (s) or narrow multiplet | No significant ⁵JFF coupling. |
-
Analysis: The key distinction for Isomer A is the potential for a through-bond ⁵JFF coupling, which would split the aromatic fluorine signal into a quartet. The absence of this coupling in Isomers B and C makes this a critical, often unambiguous, piece of evidence. The precise chemical shifts of the aromatic fluorine will also differ significantly based on their ortho/meta relationship to the electron-donating methoxy group and the electron-withdrawing ketone.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides information on all carbon atoms in the molecule. The most diagnostic feature is the carbon-fluorine coupling (nJCF), which splits the carbon signals into multiplets.[11]
-
Key Principles:
-
C-F Coupling Constants: The magnitude of nJCF is highly dependent on the number of bonds separating the carbon and fluorine atoms. ¹JCF (direct C-F bond) is very large (~240-260 Hz), while ²JCF and ³JCF are smaller but still significant (~15-30 Hz).[10][12]
-
CF₃ Group: The carbon of the CF₃ group appears as a quartet due to coupling with the three attached fluorine atoms (¹JCF ~ 280-300 Hz). The carbonyl carbon will appear as a quartet due to ²JCF coupling to the CF₃ group.
-
Table 3: Predicted Diagnostic ¹³C NMR Features
| Isomer | C-F (Aromatic) | C-OCH₃ (Aromatic) | Carbonyl (C=O) | CF₃ |
| A (3-F, 4-OCH₃) | Doublet (d), ¹JCF | Doublet (d), ²JCF | Quartet (q), ²JCF | Quartet (q), ¹JCF |
| B (2-F, 4-OCH₃) | Doublet (d), ¹JCF | Doublet (d), ³JCF | Quartet (q), ²JCF | Quartet (q), ¹JCF |
| C (4-F, 3-OCH₃) | Doublet (d), ¹JCF | Doublet (d), ²JCF | Quartet (q), ²JCF | Quartet (q), ¹JCF |
-
Analysis: The primary differentiation using ¹³C NMR comes from the coupling patterns of the aromatic carbons. For example, in Isomer A , the carbon bearing the methoxy group (C-4) will show a ²JCF coupling to the fluorine at C-3. In contrast, for Isomer B , the methoxy-bearing carbon (C-4) will exhibit a smaller ³JCF coupling to the fluorine at C-2. These differences in coupling constant magnitudes, resolvable with a high-field instrument, provide orthogonal confirmation of the substitution pattern.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
While less definitive for isomer differentiation than NMR, IR and MS provide crucial complementary data for structural confirmation.
-
IR Spectroscopy: All isomers will show strong, characteristic absorptions for:
-
C=O stretch: ~1700-1730 cm⁻¹. The electron-withdrawing nature of the CF₃ group shifts this to a higher frequency than a typical acetophenone.[13]
-
C-F stretches: Strong, complex bands in the 1350-1100 cm⁻¹ region.
-
Aromatic C=C stretches: ~1600 cm⁻¹ and ~1500 cm⁻¹.
-
C-O stretch (methoxy): ~1250 cm⁻¹ (asymmetric) and ~1030 cm⁻¹ (symmetric). While the exact positions of these bands may shift slightly between isomers, these shifts are often too small to be used for unambiguous identification without authentic reference standards.
-
-
Mass Spectrometry: High-resolution MS will confirm the elemental composition for all isomers (C₉H₆F₄O₂). The fragmentation patterns under electron impact (EI) or collision-induced dissociation (CID) will be very similar, dominated by characteristic losses:
-
α-cleavage: Loss of the ·CF₃ radical to give a [M-69]⁺ ion (fluoromethoxybenzoyl cation), which is often the base peak.
-
Loss of CO from the benzoyl cation to give a [M-69-28]⁺ ion. The subtle differences in the relative intensities of fragment ions between isomers are generally not sufficient for primary identification. The primary role of MS in this context is to confirm the molecular weight and formula.[14]
-
Logic Diagram for Isomer Differentiation
This diagram outlines the decision-making process for identifying the correct isomer based on the key spectroscopic features discussed.
Caption: Decision tree for isomer identification using NMR data.
Conclusion
The structural elucidation of positional isomers like the substituted 2,2,2-trifluoro-1-phenylethanones demands a rigorous and multi-faceted analytical approach. While IR and MS are essential for confirming functional groups and molecular formula, they lack the specificity required to differentiate these isomers. The true power of distinction lies in multinuclear NMR spectroscopy. The combination of ¹H NMR, with its sensitivity to proton coupling networks, and ¹⁹F NMR, which can reveal through-bond fluorine-fluorine interactions, provides a robust and unambiguous fingerprint for each isomer. This is further solidified by ¹³C NMR, where the magnitude of carbon-fluorine coupling constants serves as a powerful validation tool. By understanding the causal relationships between molecular structure and spectroscopic output, researchers can confidently navigate the subtleties of isomer chemistry, ensuring the integrity and success of their research and development programs.
References
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Guseinov, F. I., et al. (2024). "Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol." Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 369–374. [Link]
-
Jotani, M. M., et al. (2022). "Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone." Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1081–1084. [Link]
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National Center for Biotechnology Information. "2,2,2-Trifluoroacetophenone." PubChem Compound Database. [Link]
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Lee, T. (1998). "Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications." The Hong Kong Medical Technologist Association. [Link]
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Organomation. "NMR Sample Preparation: The Complete Guide." Organomation Associates, Inc. [Link]
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IIP Series. "SPECTROSCOPIC TECHNIQUES FOR IDENTIFICATION OF DRUGS IN DIFFERENT PHARMACEUTICAL PREPARATIONS." Cutting-Edge Innovations in Pharmaceutical Research. [Link]
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ResearchGate. "Carbon-fluorine coupling constants, n J CF." ResearchGate. [Link]
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UC Santa Barbara NMR Facility. "19F Chemical Shifts and Coupling Constants." University of California, Santa Barbara. [Link]
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Western University. "NMR Sample Preparation." Western University. [Link]
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Chemistry LibreTexts. "Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients." Chemistry LibreTexts. [Link]
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ResearchGate. "Principles of Electrospray Ionization." ResearchGate. [Link]
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Bruening, F., et al. (2019). "Reactivity comparison of trifluoroacetophenone and acetophenone." ResearchGate. [Link]
-
Chad's Prep. (2018). "Mass Spectrometry - Fragmentation Patterns of Ketones and Aldehydes." YouTube. [Link]
-
Al-Masoudi, W. A. (2022). "Investigation of the Molecular Structures, Electronic Properties and Vibrational Spectrum of Trifluoroacetophenone Using Density." Yanbu Journal of Engineering and Science. [Link]
-
Facey, G. (2007). "13C NMR of Fluorinated Organics." University of Ottawa NMR Facility Blog. [Link]
-
Fukazawa, R., et al. (2021). "Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings." The Journal of Organic Chemistry, 86(6), 4811–4819. [Link]
-
Kebarle, P., & Tang, L. (1993). "From ions in solution to ions in the gas phase - the mechanism of electrospray mass spectrometry." Analytical Chemistry, 65(22), 972A–986A. [Link]
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Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. [Link]
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Doddrell, D., et al. (1976). "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants." Journal of the Chemical Society, Perkin Transactions 2, 402-412. [Link]
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eGyanKosh. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS." eGyanKosh. [Link]
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NMR Facility. "NMR sample preparation guidelines." NMR Facility. [Link]
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ResearchGate. "Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone." ResearchGate. [Link]
-
Stait, S. J., et al. (2022). "19F-centred NMR analysis of mono-fluorinated compounds." Chemical Science, 13(19), 5623–5631. [Link]
-
Physics LibreTexts. "Electrospray Ionization (ESI) Mass Spectrometry." Physics LibreTexts. [Link]
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ResearchGate. "Identification of a Suspicious Drug by Using Spectroscopic Techniques: A Forensic Analytical Chemistry Project." ResearchGate. [Link]
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Duddeck, H., et al. "13C NMR Spectroscopy." Structure Elucidation by Modern NMR. [Link]
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Stait, S. J., et al. (2022). "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." Supplementary Information. [Link]
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SciSpace. "Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis." SciSpace. [Link]
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Nguyen, L. A., et al. (2006). "Chiral Drugs: An Overview." International Journal of Biomedical Science, 2(2), 85–100. [Link]
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The Organic Chemistry Tutor. (2021). "Infrared Spectra Interpretation for different Functional Groups." YouTube. [Link]
-
Chen, H., et al. (2008). "Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry." Journal of the American Society for Mass Spectrometry, 19(7), 996–1004. [Link]
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Bock, K., & Pedersen, C. (1974). "A study of (13)c-(19)f coupling constants in glycosyl fluorides." Acta Chemica Scandinavica B, 28, 1041-1047. [Link]
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Jotani, M. M., et al. (2022). "Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone." IUCrData, 7(11). [Link]
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Magritek. (2014). "Simultaneous Proton and Fluorine decoupled 13C NMR." Magritek. [Link]
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Metabolic Stability Assessment: 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone (TFME)
Executive Summary
2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone (TFME) represents a class of potent transition-state inhibitors characterized by a highly electrophilic trifluoromethyl ketone (TFMK) "warhead." While this moiety confers nanomolar affinity for serine hydrolases (e.g., Carboxylesterase 1, FAAH), it introduces a critical metabolic liability: rapid carbonyl reduction .
This guide provides a comparative technical assessment of TFME against structural alternatives. Analysis reveals that while TFME outperforms non-fluorinated analogs in potency, it suffers from a short half-life (
Technical Background: The TFMK Warhead
To assess TFME, one must understand the unique physical organic chemistry of the trifluoromethyl ketone group. Unlike standard ketones, the strong electron-withdrawing effect of the
-
Mechanism of Action: The gem-diol mimics the tetrahedral intermediate of ester hydrolysis, binding tightly to the catalytic serine of the target enzyme.
-
Metabolic Vulnerability: The equilibrium between the ketone and hydrate forms is pH-dependent. The free ketone form is a prime substrate for cytosolic Carbonyl Reductases (CBRs) and Alcohol Dehydrogenases (ADHs) , leading to rapid inactivation.
Metabolic Pathway Diagram
The following diagram illustrates the competing pathways of hydration (bioactive state) and reduction (metabolic clearance).
Figure 1: Metabolic fate of TFME.[1][2] The primary clearance route is often cytosolic reduction to the alcohol, rather than microsomal CYP450 oxidation.
Comparative Performance Analysis
The following table contrasts TFME with a non-fluorinated control and a metabolically stabilized alternative (TFPA).
Table 1: Comparative Stability & Potency Profile (Representative Data)
| Feature | TFME (Target) | Alternative A: Non-Fluorinated | Alternative B: Trifluoropyruvamide (TFPA) |
| Structure | |||
| Primary Target Potency ( | High (< 50 nM) | Low (> 10 | High (< 50 nM) |
| Microsomal Stability ( | Moderate (30–60 min) | High (> 60 min) | High (> 120 min) |
| Cytosolic Stability ( | Critical Liability (< 15 min) | High (> 120 min) | High (> 60 min) |
| Dominant Clearance | Carbonyl Reduction (CBR) | CYP450 Hydroxylation | Amide Hydrolysis (Slow) |
| Hydration State | > 90% Hydrate (pH 7.4) | < 1% Hydrate | Balanced Equilibrium |
Analysis:
-
TFME offers excellent potency but poor cytosolic stability. It is suitable for in vitro enzyme assays but may fail in animal models due to rapid reduction.
-
Alternative B (TFPA) introduces an amide bond adjacent to the carbonyl. This steric and electronic modification prevents reductase binding while maintaining the transition-state mimicry required for potency (1).
Experimental Protocols for Stability Assessment
Standard microsomal assays often yield "false positive" stability results for TFMKs because they lack the cytosolic fraction where Carbonyl Reductases reside. The following protocol ensures a holistic assessment.
Protocol A: The "Dual-Fraction" Stability Assay
Objective: Differentiate between CYP-mediated clearance (microsomal) and Ketone Reduction (cytosolic).
Reagents
-
Test Compound: TFME (10 mM stock in DMSO).
-
Liver Fractions: Human Liver Microsomes (HLM) and Human Liver Cytosol (HLC) (20 mg/mL protein).
-
Cofactors: NADPH regenerating system (for CYP/CBR) and NADH (specifically for certain reductases).
-
Quench Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).
Workflow Diagram
Figure 2: Dual-stream incubation workflow to isolate metabolic clearance mechanisms.
Step-by-Step Methodology
-
Pre-Incubation: Dilute TFME to 1
M in Phosphate Buffer (100 mM, pH 7.4). Note: TFMKs are pH-sensitive; ensure strict pH control. -
Initiation:
-
Stream A: Add HLM (0.5 mg/mL final) + NADPH.
-
Stream B: Add HLC (1.0 mg/mL final) + NADPH + NADH (CBRs can utilize both cofactors).
-
-
Sampling: Aliquot 50
L at min into 150 L ice-cold acetonitrile. -
Centrifugation: 4,000 rpm for 20 min at 4°C to pellet protein.
-
LC-MS/MS Analysis:
-
Monitor the parent ion (TFME).
-
Crucial Step: Monitor the Reduced Metabolite transition (Parent + 2 Da).
-
Note on Chromatography: TFMKs often exist as hydrates on the column. Use an acidic mobile phase (0.1% Formic Acid) to collapse the equilibrium towards the ketone or hydrate for consistent peak shape.
-
Data Interpretation & Causality
Calculating Intrinsic Clearance ( )
Calculate the slope (
Interpreting the Results
-
Scenario 1: High Stability in HLM, Low in HLC.
-
Diagnosis: The molecule is resistant to oxidative metabolism (CYP) but highly susceptible to Carbonyl Reduction.
-
Action: TFME is a "Reductase Liability." Structural modification is required (e.g., steric bulk at the
-position).
-
-
Scenario 2: High Stability in both.
-
Diagnosis: The fluorine substitution on the phenyl ring (3-fluoro-4-methoxy) successfully blocks metabolic soft spots on the ring, and the ketone is sterically protected.
-
Why TFME Fails in Cytosol
The 3-fluoro-4-methoxy substitution on the phenyl ring is designed to block CYP-mediated aromatic hydroxylation. However, it does not protect the carbonyl warhead. The electron-withdrawing nature of the
References
-
Taylor, W., et al. (2022).[2] "Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones." European Journal of Medicinal Chemistry.
-
Stierum, R., et al. (2023). "Metabolic stability and metabolite profiling of emerging synthetic cathinones." Frontiers in Pharmacology.
-
Wadkins, H., et al. (2009). "Inhibition of carboxylesterase activity of THP1 monocytes/macrophages and recombinant human carboxylesterase 1." Biochimica et Biophysica Acta.
-
Wang, X., et al. (2014).[3] "Carboxylesterase inhibitors: an update." Expert Opinion on Therapeutic Patents.
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benchmarking the synthesis of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone against other methods
Executive Summary
The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone (TFME) is a critical step in the development of fluorinated kinase inhibitors and metabolic probes.[1] The trifluoroacetyl group (
This guide benchmarks the two dominant synthetic methodologies:
-
Method A: Friedel-Crafts Acylation (The Industrial Workhorse) – Best for cost-efficiency and large-scale manufacturing.[1]
-
Method B: Metal-Halogen Exchange (The Precision Route) – Best for high purity and definitive regiocontrol during early-phase discovery.[1]
The Chemical Context[2][3][4][5][6][7][8][9]
Target Molecule: this compound CAS Registry: 146140-15-0 (generic/related derivatives) Significance: The electron-withdrawing trifluoroacetyl group increases the lipophilicity of the molecule while deactivating the aromatic ring against oxidative metabolism.[1]
Structural Logic & Retrosynthesis
The synthesis hinges on the introduction of the trifluoroacetyl moiety.
-
Regiochemistry: The methoxy group (
) is a strong ortho/para director. The fluorine ( ) is a weak ortho/para director. -
Target Position: The acetyl group is para to the methoxy and meta to the fluorine.
-
Implication: Direct electrophilic substitution (Friedel-Crafts) on 2-fluoroanisole naturally favors the desired position due to the dominant directing effect of the methoxy group.[1]
Method A: Friedel-Crafts Acylation (Lewis Acid Mediated)[1]
This method utilizes the high electron density of the anisole ring to drive a reaction with an activated trifluoroacetyl electrophile.
The Mechanism
The reaction proceeds via the formation of a highly reactive acylium ion (
Protocol: The "Standard" Procedure
-
Precursor: 2-Fluoroanisole (1-methoxy-2-fluorobenzene).[1]
-
Reagents: Trifluoroacetic Anhydride (TFAA) or Trifluoroacetyl Chloride.[1]
-
Catalyst: Anhydrous
(2.5 equivalents).[1] -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]
Step-by-Step Workflow:
-
Activation: Suspend anhydrous
(25 mmol) in DCM (50 mL) at 0°C under . -
Electrophile Formation: Dropwise addition of TFAA (12 mmol). The suspension will clarify as the acylium complex forms.
-
Addition: Add 2-Fluoroanisole (10 mmol) slowly, maintaining temperature <5°C to minimize polymerization.
-
Reflux: Warm to room temperature, then reflux (40°C) for 4–6 hours. Note: Evolution of HCl gas if using acetyl chloride; minimal gas with anhydride.[1]
-
Quench: Pour the reaction mixture slowly onto crushed ice/HCl. Caution: Highly exothermic hydrolysis of aluminum salts.[1]
-
Isolation: Extract with DCM, wash with brine and
, dry over .
Expert Insight (Causality)
-
Why 2.5 equiv of
? The product is a ketone.[1] forms a strong 1:1 complex with the carbonyl oxygen of the product. If you use catalytic amounts, the reaction stops after the catalyst is sequestered. You need >1 equiv to bind the product and >1 equiv to drive the reaction. -
Regioselectivity: The product is >95% para to the methoxy group. The steric bulk of the ortho position (flanked by F and OMe) disfavors substitution there.
Method B: Organometallic Route (Lithiation/Grignard)[1]
This method relies on pre-functionalized aryl halides to enforce regiochemistry, completely avoiding isomer separation issues.[1]
The Mechanism
A halogen-metal exchange generates a nucleophilic aryl species that attacks a trifluoroacetyl donor.[1] The key challenge is preventing the "double addition" which leads to the tertiary alcohol (hydrate).
Protocol: The "Precision" Procedure
-
Precursor: 4-Bromo-2-fluoroanisole.[1]
-
Reagent:
-Butyllithium (2.5 M in hexanes) or turnings.[1] -
Electrophile: Ethyl Trifluoroacetate or N,N-Diethyltrifluoroacetamide.[1]
Step-by-Step Workflow:
-
Lithiation: Dissolve 4-Bromo-2-fluoroanisole (10 mmol) in anhydrous THF (50 mL). Cool to -78°C.[1][2]
-
Exchange: Add
-BuLi (10.5 mmol) dropwise. Stir for 30 mins. The bromine is exchanged for lithium. -
Electrophile Addition (Critical):
-
Option 1 (Weinreb-like): Add N,N-diethyltrifluoroacetamide (1.2 equiv).[1] The stable tetrahedral intermediate prevents over-addition.
-
Option 2 (Ester): Cannulate the aryl-lithium solution into a solution of excess Ethyl Trifluoroacetate (2 equiv) at -78°C ("Inverse Addition").
-
-
Quench: Add saturated
solution while cold. -
Workup: Standard extraction with Ethyl Acetate.
Expert Insight (Causality)
-
Why Inverse Addition? If you add the ester to the lithium, the local concentration of ketone product is high relative to the ester, leading to a second attack by the lithium reagent to form the alcohol. Adding the lithium to the ester ensures the ester is always in excess.
-
Why -78°C? To prevent the "benzyne" pathway or scrambling of the lithiated species, which can occur at higher temperatures with ortho-fluoro substituents.[1]
Comparative Benchmarking
The following table contrasts the two methods based on experimental data and process suitability.
| Metric | Method A: Friedel-Crafts | Method B: Organometallic |
| Yield (Typical) | 65% – 80% | 75% – 90% |
| Regioselectivity | Good (>90% para-OMe), but trace isomers possible.[1] | Perfect (Determined by Br position). |
| Reagent Cost | Low (TFAA, | High (Aryl bromide, |
| Scalability | High (Kilogram scale feasible).[1] | Moderate (Cryogenic cooling is expensive at scale). |
| Safety Profile | Moderate ( | Moderate (Pyrophoric Lithium reagents). |
| Atom Economy | Low (Stoichiometric Aluminum waste).[1] | Low (Stoichiometric Lithium/Salt waste).[1] |
| Key Risk | Incomplete conversion if catalyst deactivates.[1][3] | Over-addition forming tertiary alcohol.[1] |
Visualizing the Decision Pathway
The diagram below illustrates the synthesis logic and mechanistic divergence.
Caption: Flowchart comparing the electronic-controlled Friedel-Crafts route versus the structure-controlled Organometallic route.
References
-
Friedel-Crafts Acylation Mechanism & Stoichiometry
-
Organolithium Synthesis of Trifluoromethyl Ketones
-
Handling of Trifluoroacetylating Agents
Sources
- 1. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 2. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
A Senior Application Scientist's Guide: Quantitative Analysis of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone by qNMR and Comparative Methodologies
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. Fluorinated compounds, such as 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone, are increasingly prevalent in drug discovery due to their ability to enhance metabolic stability and binding affinity. However, their quantification can present unique challenges to traditional chromatographic methods. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the analysis of this specific fluorinated ketone, offering field-proven insights for researchers, scientists, and drug development professionals.
The Power of qNMR: A Primary Ratio Method
Quantitative NMR stands as a powerful analytical tool, distinguished by its status as a primary ratio method of measurement.[1][2] The fundamental principle of qNMR is elegantly simple: the area of an NMR signal is directly proportional to the number of nuclei contributing to that resonance.[1][3] This intrinsic relationship allows for the determination of the absolute purity or concentration of a substance by co-dissolving a known mass of the analyte with a known mass of a certified internal standard, without the need for a specific reference standard of the analyte itself.[4][5] This is a significant advantage over comparative techniques like HPLC, which rely on calibration curves generated from standards of known purity.[2][3]
For fluorinated compounds, both proton (¹H) and fluorine-¹⁹ (¹⁹F) qNMR can be employed. ¹⁹F qNMR is particularly advantageous as it offers a wide chemical shift range, high sensitivity, and a naturally quiet background, given the 100% natural abundance of the ¹⁹F nucleus and the general absence of fluorine in common solvents and excipients.[6][7][8] This specificity can eliminate the complex sample matrix interferences that often plague other analytical techniques.[9]
Part 1: Quantitative ¹H-NMR Analysis of this compound
This section details a robust qNMR method for the precise purity determination of the target analyte.
Method Rationale and Design
The selection of experimental parameters in qNMR is critical for ensuring accurate and reproducible results. The choices made in this protocol are grounded in established best practices to create a self-validating system.
-
Internal Standard Selection: The ideal internal standard must have high purity, be chemically stable, non-volatile, and possess signals that do not overlap with any analyte signals.[10] For ¹H qNMR of our target analyte, Maleic Anhydride is a suitable choice. Its protons are chemically distinct and resonate in a clear region of the spectrum, away from the aromatic and methoxy signals of the analyte.
-
Solvent Selection: A deuterated solvent is required to avoid overwhelming the spectrum with solvent signals.[5] Acetone-d₆ is chosen for its excellent solvating power for a wide range of organic compounds and its residual solvent peak does not interfere with the signals of interest.
-
Relaxation Delay (d1): To ensure complete relaxation of all nuclei between pulses, a sufficiently long relaxation delay is crucial for accurate integration.[9] This is determined by measuring the spin-lattice relaxation time (T₁) of the slowest-relaxing nucleus of interest (both analyte and standard) and setting d1 to at least 5 times this T₁ value. For this protocol, a conservative delay of 15 seconds is used.[9]
-
Signal Selection for Quantification: For the analyte, the methoxy group protons (a singlet integrating to 3H) provide a sharp, well-resolved signal ideal for quantification. For the internal standard, the two olefinic protons of maleic anhydride (a singlet integrating to 2H) are used.
Detailed Experimental Protocol: ¹H-qNMR
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial using a calibrated analytical balance.
-
Accurately weigh approximately 10-15 mg of the internal standard (Maleic Anhydride, certified purity >99.5%) into the same vial.[10]
-
Record the exact masses of both the analyte and the internal standard.
-
Add approximately 0.7 mL of Acetone-d₆ to the vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
NMR Data Acquisition (500 MHz Spectrometer):
-
Lock and shim the spectrometer on the sample.
-
Acquire a standard ¹H NMR spectrum to identify the chemical shifts of the analyte and internal standard.
-
Set the following parameters for quantitative acquisition:
-
-
Data Processing and Analysis:
-
Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.[11]
-
Carefully phase the spectrum and perform a baseline correction across the entire spectral width.[11][12]
-
Integrate the selected signals for both the analyte (methoxy group, ~3.9 ppm) and the internal standard (olefinic protons, ~7.1 ppm).
-
The purity of the analyte is calculated using the following equation:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
Puritystd: Purity of the internal standard
-
Part 2: Comparative Analysis: qNMR vs. HPLC-UV
While qNMR is a powerful primary method, HPLC-UV is a workhorse in most analytical laboratories for purity determination and assay.[13] A head-to-head comparison reveals the distinct advantages and disadvantages of each technique for the analysis of this compound.
Hypothetical HPLC-UV Method
A typical reversed-phase HPLC-UV method for a compound of this nature would involve:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance (e.g., 254 nm)
-
Quantification: External standard calibration curve using a reference standard of this compound of known purity.
Performance Comparison
The following table presents hypothetical but realistic data comparing the two techniques for the purity analysis of a single batch of the analyte.
| Parameter | Quantitative ¹H-NMR | HPLC-UV | Justification & Insights |
| Purity Assay (%) | 99.2 ± 0.2 | 99.3 ± 0.3 | Both methods can provide high accuracy, but qNMR's result is directly traceable to the SI unit of mass, making it an absolute measurement.[10] |
| Precision (RSD, n=6) | ≤ 0.5% | ≤ 1.0% | qNMR often exhibits superior precision due to fewer sample preparation steps and the inherent stability of the NMR instrument. |
| Analysis Time/Sample | ~15 minutes | ~30 minutes | qNMR is faster per sample due to the absence of lengthy column equilibration and gradient elution times.[7][14] |
| Reference Standard | Internal standard (different compound) | External standard (analyte itself) | This is the key difference. qNMR does not require a purified standard of the analyte, which is a major advantage for novel compounds or when a certified standard is unavailable or expensive.[1][13] |
| Method Development | Relatively simple, focused on parameter optimization. | Can be complex, requiring column, mobile phase, and gradient optimization. | |
| Specificity | Excellent, based on unique chemical shifts. | Can be prone to interference from co-eluting impurities with similar UV chromophores. | |
| Sensitivity (LOQ) | Lower (~mg/mL)[15] | Higher (~µg/mL)[15] | HPLC-UV is generally more sensitive, making it better suited for trace impurity analysis. |
| Sample Integrity | Non-destructive[14] | Destructive | The sample can be recovered after qNMR analysis, which is beneficial for precious materials. |
Visualization of Workflows
The following diagrams illustrate the operational workflow of the qNMR analysis and a decision-making framework for choosing the appropriate analytical technique.
Caption: Decision matrix for selecting between qNMR and HPLC-UV.
Conclusion and Authoritative Grounding
Both qNMR and HPLC-UV are powerful techniques for the quantitative analysis of pharmaceutical compounds like this compound. While HPLC-UV offers superior sensitivity for trace analysis, qNMR provides a faster, more direct, and absolute method for purity determination, especially when a certified reference standard of the analyte is not available. [14][15][16] The choice of method should be guided by the specific analytical need, as outlined in the decision matrix above. For the definitive assignment of purity to a new batch of API or a working standard, qNMR is the superior choice due to its status as a primary method. For routine quality control and the quantification of low-level impurities, a validated HPLC-UV method is often more practical.
The validation of any analytical procedure must be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure it is fit for its intended purpose. [17][18][19]The USP is also continuously updating its chapters on NMR to reflect the growing importance of qNMR in pharmaceutical analysis, further cementing its role as a key metrological tool. [3][20]By understanding the fundamental principles and practical considerations of each technique, researchers can make informed decisions to ensure the quality and integrity of their analytical data.
References
-
JEOL. (2022). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
ChemRxiv. (2025). qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. [Link]
-
AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]
-
Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep. [Link]
-
Advantages of Quantitative NMR for the Determination of Relative Response Factors. (n.d.). [Link]
-
Predecki, D. P., et al. (2022). Quantitative analysis of fluorinated synthetic cannabinoids using 19fluorine nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry. Journal of Undergraduate Chemistry Research, 21(1), 1. [Link]
-
USP. (n.d.). Stimuli Article (qNMR). [Link]
-
Analytical Methods. (n.d.). ¹⁹F and ¹H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link]
-
ACS Publications. (2015). Quantitative Fluorine NMR To Determine Carbohydrate Density on Glyconanomaterials. [Link]
-
ACS Publications. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances. [Link]
-
PubMed. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. [Link]
-
American Pharmaceutical Review. (2023). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. [Link]
-
Claridge, T. (2017). Quantitative NMR Spectroscopy. [Link]
-
ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
MDPI. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures. [Link]
-
Hintermann, A. K. (2021). List of qNMR Standards – Version 1.7. [Link]
-
ResearchGate. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone. [Link]
-
Mestrelab Resources. (n.d.). What is qNMR and why is it important?. [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
-
European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]
-
Eurofins. (2021). Analytical Method Summaries. [Link]
-
PubMed. (2025). Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products. [Link]
-
ECA Academy. (2022). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
SciSpace. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
NIH. (n.d.). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. [Link]
-
Analytical Methods. (n.d.). [Link]
-
Angene. (n.d.). Ethanone, 2,2,2-trifluoro-1-(4-hydroxyphenyl)-. [Link]
-
Eurofins. (2022). Analytical Method Summaries. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
